Batatasin Iv
Description
This compound has been reported in Dioscorea oppositifolia, Dioscorea alata, and other organisms with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[2-(2-hydroxyphenyl)ethyl]-5-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-18-14-9-11(8-13(16)10-14)6-7-12-4-2-3-5-15(12)17/h2-5,8-10,16-17H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMFLNFLJUUODE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)O)CCC2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50209107 | |
| Record name | Batatasin IV | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50209107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Batatasin IV | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032641 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
60347-67-3 | |
| Record name | Batatasin IV | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60347-67-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Batatasin IV | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060347673 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Batatasin IV | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50209107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Batatasin IV | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032641 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
99.5 - 100.5 °C | |
| Record name | Batatasin IV | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032641 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Batatasin IV: A Technical Deep-Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Batatasin IV, a dihydrostilbenoid compound, has emerged as a molecule of interest in the field of anti-inflammatory research. Its primary mechanism of action involves the inhibition of Leukotriene A4 Hydrolase (LTA4H), a bifunctional zinc metalloenzyme pivotal in the biosynthesis of the potent pro-inflammatory mediator, Leukotriene B4 (LTB4). This technical guide provides a comprehensive overview of the molecular interactions, signaling pathways, and experimental validation of this compound's mechanism of action. The information presented herein is intended to support further research and drug development efforts targeting inflammatory pathways.
Core Mechanism: Inhibition of Leukotriene A4 Hydrolase (LTA4H)
This compound functions as an inhibitor of the enzyme Leukotriene A4 Hydrolase (LTA4H).[1] LTA4H possesses two distinct catalytic activities: an epoxide hydrolase activity that converts LTA4 to the pro-inflammatory lipid mediator LTB4, and an aminopeptidase activity.[2][3] this compound has been shown to inhibit the aminopeptidase activity of LTA4H, with a reported half-maximal inhibitory concentration (IC50) of 91.4 µM.[2][4] This inhibition disrupts the normal enzymatic function of LTA4H, leading to a reduction in the production of its downstream inflammatory products.
Quantitative Data on LTA4H Inhibition
The inhibitory potency of this compound on LTA4H has been quantified, providing a key metric for its biological activity.
| Compound | Target Enzyme | Assay Substrate | IC50 (µM) | Reference |
| This compound | Leukotriene A4 Hydrolase (LTA4H) | Alanine p-nitroanilide | 91.4 | Petruncio, G., et al. (2020)[2] |
Signaling Pathway Modulation
The primary consequence of this compound's inhibition of LTA4H is the disruption of the leukotriene signaling cascade. By reducing the synthesis of LTB4, this compound indirectly modulates the downstream signaling events mediated by this potent chemoattractant.
The LTA4H-LTB4-BLT1/2 Signaling Axis
Leukotriene B4 (LTB4) exerts its pro-inflammatory effects by binding to and activating two G-protein coupled receptors: the high-affinity LTB4 receptor 1 (BLT1) and the low-affinity LTB4 receptor 2 (BLT2). These receptors are primarily expressed on the surface of immune cells, particularly neutrophils. The binding of LTB4 to its receptors triggers a cascade of intracellular signaling events, including the activation of mitogen-activated protein kinases (MAPKs) and the nuclear factor-kappa B (NF-κB) pathway. This signaling culminates in a variety of cellular responses that drive the inflammatory process, such as chemotaxis (directed cell migration), phagocytosis, and the release of pro-inflammatory cytokines and reactive oxygen species.
By inhibiting LTA4H, this compound effectively reduces the available LTB4 to activate this signaling pathway, thereby dampening the inflammatory response.
Caption: this compound inhibits LTA4H, reducing LTB4 production and downstream inflammatory signaling.
Experimental Protocols
The following provides a detailed methodology for a key experiment cited in the literature for assessing the inhibitory activity of compounds on LTA4H.
In Vitro Leukotriene A4 Hydrolase (LTA4H) Inhibition Assay (Aminopeptidase Activity)
This protocol is based on the method described for determining the IC50 of this compound on the aminopeptidase activity of LTA4H.
Objective: To determine the concentration of this compound required to inhibit 50% of the aminopeptidase activity of recombinant human LTA4H.
Materials:
-
Recombinant human LTA4H
-
This compound
-
Alanine p-nitroanilide (substrate)
-
Assay Buffer (e.g., Tris-HCl or phosphate buffer at physiological pH)
-
Dimethyl sulfoxide (DMSO) for compound dilution
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in the assay buffer to achieve a range of final concentrations for testing. Ensure the final DMSO concentration in all wells is consistent and does not exceed a level that affects enzyme activity (typically ≤1%).
-
Enzyme and Substrate Preparation: Dilute the recombinant human LTA4H to the desired working concentration in the assay buffer. Prepare a stock solution of the substrate, alanine p-nitroanilide, in the assay buffer.
-
Assay Setup:
-
Add a fixed volume of the diluted LTA4H enzyme solution to each well of the 96-well microplate.
-
Add the various concentrations of this compound or vehicle control (assay buffer with the same final DMSO concentration) to the respective wells.
-
Incubate the enzyme and compound mixture for a predetermined period at a controlled temperature (e.g., 15 minutes at 37°C) to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding a fixed volume of the alanine p-nitroanilide substrate solution to all wells.
-
Immediately place the microplate in the plate reader and monitor the increase in absorbance at 405 nm over time. The cleavage of alanine p-nitroanilide by the aminopeptidase activity of LTA4H releases p-nitroaniline, which absorbs light at this wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of this compound.
-
Normalize the velocities to the vehicle control (representing 100% enzyme activity).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).
-
Caption: Workflow for the in vitro LTA4H aminopeptidase inhibition assay.
Conclusion and Future Directions
This compound represents a valuable research tool for investigating the role of the LTA4H/LTB4 pathway in inflammatory processes. Its defined mechanism of action as an LTA4H inhibitor provides a solid foundation for its use in in vitro and in vivo studies. Future research should focus on elucidating the broader cellular effects of this compound, including its impact on specific downstream signaling events, cytokine profiles, and immune cell function. Furthermore, structure-activity relationship studies could lead to the development of more potent and selective analogs with therapeutic potential for the treatment of inflammatory diseases.
References
Batatasin IV: A Technical Guide to its Biological Activity and Molecular Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
Batatasin IV, a naturally occurring bibenzyl compound isolated from the tubers of Dioscorea batatas, has emerged as a molecule of interest in the field of pharmacology, primarily due to its anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activity and its molecular targets. It consolidates available quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways to serve as a valuable resource for researchers and professionals in drug discovery and development. The primary molecular target identified for this compound is Leukotriene A4 hydrolase (LTA4H), a key enzyme in the biosynthesis of the potent pro-inflammatory mediator Leukotriene B4. By inhibiting LTA4H, this compound effectively modulates inflammatory pathways. This guide will delve into the specifics of this interaction and explore other potential biological activities and molecular targets, drawing comparisons with related Batatasin compounds where direct data for this compound is limited.
I. Introduction
This compound is a member of the bibenzyl class of natural products, characterized by two phenyl rings linked by an ethylene bridge. It is naturally found in the tubers of the Chinese yam, Dioscorea batatas.[1][2] The anti-inflammatory potential of this compound positions it as a promising candidate for further investigation in the development of novel therapeutics for inflammatory diseases. This document aims to provide an in-depth technical resource by summarizing the known biological activities, identifying molecular targets, presenting quantitative data, and outlining the experimental protocols used to elucidate these properties.
II. Biological Activity and Molecular Targets
The principal biological activity of this compound that has been characterized is its anti-inflammatory effect, which is attributed to its inhibitory action on Leukotriene A4 hydrolase (LTA4H).[1][2]
A. Anti-inflammatory Activity
1. Inhibition of Leukotriene A4 Hydrolase (LTA4H):
LTA4H is a bifunctional zinc enzyme that catalyzes the final and rate-limiting step in the biosynthesis of Leukotriene B4 (LTB4), a potent lipid mediator of inflammation. LTB4 is involved in the recruitment and activation of neutrophils, contributing to the inflammatory cascade in various diseases such as asthma, arthritis, and inflammatory bowel disease. This compound has been identified as an inhibitor of LTA4H, thereby reducing the production of LTB4 and exerting its anti-inflammatory effects.[1][2]
B. Insights from Related Batatasin Compounds
While specific quantitative data for this compound is emerging, studies on structurally related compounds, Batatasin I and Batatasin III, provide valuable insights into the potential broader anti-inflammatory mechanisms of this class of molecules.
-
Batatasin I: This related phenanthrene derivative has been shown to inhibit both cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[3] COX-2 is a key enzyme in the synthesis of prostaglandins, another class of pro-inflammatory mediators. 5-LOX is involved in the upstream synthesis of leukotrienes. Batatasin I also inhibits degranulation in mast cells, a critical event in allergic and inflammatory responses.[3]
-
Batatasin III Analogs: Synthetic analogs of Batatasin III have been demonstrated to possess anti-inflammatory properties by inhibiting the production of nitric oxide (NO), a pro-inflammatory molecule.[4] Mechanistic studies on these analogs have revealed an inhibitory effect on the expression of inducible nitric oxide synthase (iNOS) and the phosphorylation of p65, a subunit of the pro-inflammatory transcription factor NF-κB. Furthermore, a reduction in β-catenin expression was observed.[4] Molecular docking studies have suggested that the p65 subunit of NF-κB could be a potential direct target.[4]
III. Quantitative Data Summary
The following tables summarize the available quantitative data for Batatasin compounds to facilitate a comparative analysis of their bioactivities.
Table 1: In Vitro Inhibitory Activity of Batatasin Compounds
| Compound | Target | Assay Type | IC50 Value | Reference |
| Batatasin III (4) | Leukotriene A-4 hydrolase (Human) | Homogeneous Time-Resolved Fluorescence | 1.7 µM | [5] |
| Batatasin I | Cyclooxygenase-2 (COX-2) | Prostaglandin D2 generation | 1.78 µM | [3] |
| Batatasin I | 5-Lipoxygenase (5-LOX) | Leukotriene C4 production | 1.56 µM | [3] |
| Batatasin III Analog (21) | Nitric Oxide Production | Griess Assay | 12.95 µM | [4] |
Table 2: Cellular Activity of Batatasin Compounds
| Compound | Activity | Cell Line | IC50 Value | Reference |
| Batatasin I | Mast Cell Degranulation | Mouse Bone Marrow-Derived Mast Cells (BMMCs) | 6.7 µM | [3] |
IV. Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for use with Graphviz.
A. This compound and the Leukotriene B4 Synthesis Pathway
This diagram illustrates the inhibitory effect of this compound on the LTA4H-mediated conversion of LTA4 to the pro-inflammatory LTB4.
Caption: Inhibition of LTA4H by this compound blocks LTB4 synthesis.
B. Potential Anti-inflammatory Mechanisms based on Batatasin Analogs
This diagram depicts the potential signaling pathways modulated by Batatasin analogs, focusing on the NF-κB pathway.
Caption: Potential inhibition of the NF-κB pathway by Batatasin analogs.
C. General Experimental Workflow for Assessing Anti-inflammatory Activity
This diagram outlines a typical experimental workflow to evaluate the anti-inflammatory effects of a compound like this compound.
Caption: Experimental workflow for evaluating anti-inflammatory compounds.
V. Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following are generalized protocols for key experiments relevant to the study of this compound.
A. Leukotriene A4 Hydrolase (LTA4H) Inhibition Assay
This assay quantitatively measures the ability of a compound to inhibit the enzymatic activity of LTA4H.
-
Reagents and Materials:
-
Recombinant human LTA4H enzyme
-
Leukotriene A4 (LTA4) methyl ester (substrate)
-
Assay buffer (e.g., Tris-HCl with bovine serum albumin)
-
This compound (test compound)
-
Stop solution (e.g., acetonitrile)
-
Leukotriene B4 (LTB4) standard
-
LC-MS/MS or HPLC system for detection
-
-
Procedure:
-
Prepare a solution of LTA4 substrate by hydrolyzing LTA4 methyl ester with sodium hydroxide immediately before use.
-
In a microplate, add the assay buffer, the LTA4H enzyme, and various concentrations of this compound or vehicle control.
-
Pre-incubate the mixture at room temperature for a specified time (e.g., 15 minutes) to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the LTA4 substrate.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Terminate the reaction by adding the stop solution.
-
Quantify the amount of LTB4 produced using LC-MS/MS or HPLC by comparing with a standard curve of LTB4.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.
-
B. Cell-Based Nitric Oxide (NO) Production Assay (Griess Assay)
This assay is used to determine the effect of a compound on the production of NO in cultured cells, typically macrophages like RAW 264.7, upon inflammatory stimulation.
-
Reagents and Materials:
-
RAW 264.7 macrophage cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) for stimulation
-
This compound (test compound)
-
Griess reagent (Part A: sulfanilamide in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Add Griess reagent Part A to the supernatant, followed by Part B, and incubate in the dark at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite (a stable product of NO) in the samples and determine the percentage of inhibition of NO production by this compound.
-
C. Western Blot Analysis for Protein Expression
This technique is used to detect and quantify the expression levels of specific proteins, such as iNOS and phosphorylated p65, in cell lysates.
-
Reagents and Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-iNOS, anti-phospho-p65, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Culture, treat, and stimulate cells as described in the cell-based assay.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
-
VI. Conclusion and Future Directions
This compound demonstrates clear potential as an anti-inflammatory agent, with its primary identified mechanism of action being the inhibition of Leukotriene A4 hydrolase. Insights from related Batatasin compounds suggest that its anti-inflammatory profile may be broader, potentially involving the modulation of the COX, LOX, and NF-κB signaling pathways.
For future research, it is imperative to:
-
Determine the specific IC50 value of this compound for LTA4H.
-
Conduct comprehensive in vitro and in vivo studies to evaluate its efficacy and safety profile.
-
Perform detailed structure-activity relationship (SAR) studies to optimize its potency and selectivity.
-
Utilize proteomic and transcriptomic approaches to identify additional molecular targets and further elucidate its mechanism of action.
This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound as a potential therapeutic agent for a range of inflammatory disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Batatasin I, a naturally occurring phenanthrene derivative, isolated from tuberous roots of Dioscorea batatas suppresses eicosanoids generation and degranulation in bone marrow derived-mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, anti-inflammatory activity Evaluation, preliminary exploration of the Mechanism, molecule Docking, and structure-activity relationship analysis of batatasin III analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BindingDB BDBM246487 Batatasin III (4)::US20240398793, Compound 8 [bindingdb.org]
Batatasin IV: An In-Depth Technical Guide to its In Vitro Anti-inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Batatasin IV, a dihydrostilbenoid compound isolated from Chinese yam (Dioscorea batatas), has emerged as a molecule of interest in the study of inflammation. While research on this compound is in its nascent stages, preliminary in vitro data indicate a specific mechanism of action involving the inhibition of leukotriene A4 hydrolase (LTA4H), a key enzyme in the biosynthesis of the potent pro-inflammatory mediator, leukotriene B4. This technical guide provides a comprehensive overview of the current, albeit limited, scientific knowledge regarding the in vitro anti-inflammatory effects of this compound. To offer a broader context for researchers, this document also details the anti-inflammatory properties of related compounds found in Dioscorea species, including Batatasin I and Batatasin III, for which more extensive data are available. This guide is intended to serve as a foundational resource for further investigation into the therapeutic potential of this compound and related bibenzyls and phenanthrenes.
This compound: A Targeted Approach to Inflammation
The primary evidence for the anti-inflammatory activity of this compound stems from its demonstrated ability to inhibit leukotriene A4 hydrolase (LTA4H). LTA4H is a bifunctional zinc enzyme that catalyzes the final step in the synthesis of leukotriene B4 (LTB4), a powerful neutrophil chemoattractant and activator. By inhibiting LTA4H, this compound effectively reduces the production of LTB4, thereby mitigating a key inflammatory cascade.
Quantitative Data: LTA4H Inhibition
A key study has quantified the inhibitory effect of this compound on LTA4H. The available data is summarized in the table below.
| Compound | Target Enzyme | Assay | IC50 Value | Source |
| This compound | Leukotriene A4 Hydrolase (LTA4H) | Alanine p-nitroanilide hydrolysis | 91.4 µM | [1] |
Signaling Pathway: Inhibition of the Leukotriene B4 Biosynthesis
The mechanism of action of this compound involves the direct inhibition of LTA4H, which in turn blocks the conversion of leukotriene A4 (LTA4) to leukotriene B4 (LTB4). This targeted inhibition disrupts a critical pathway in the inflammatory response.
Experimental Protocol: In Vitro LTA4H Inhibition Assay (Representative)
While the precise protocol used to determine the IC50 of this compound is not fully detailed in the available literature, a representative experimental design for an in vitro LTA4H inhibition assay is provided below. This protocol is based on standard methodologies for assessing the activity of this enzyme.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the enzymatic activity of recombinant human LTA4H.
Materials:
-
Recombinant human LTA4H
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Leukotriene A4 (LTA4) methyl ester (substrate precursor)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.8, containing 10 mM MgCl2)
-
Stop solution (e.g., methanol containing an internal standard)
-
High-performance liquid chromatography (HPLC) system with a UV detector
Procedure:
-
Enzyme Preparation: A working solution of recombinant human LTA4H is prepared in the assay buffer to a final concentration optimized for detectable product formation within the linear range of the assay.
-
Inhibitor Preparation: A series of dilutions of this compound are prepared in the assay buffer. A vehicle control (e.g., DMSO) is also prepared.
-
Substrate Preparation: LTA4 is freshly prepared by the alkaline hydrolysis of LTA4 methyl ester.
-
Enzyme Reaction:
-
In a microtiter plate, the LTA4H enzyme solution is pre-incubated with either this compound at various concentrations or the vehicle control for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
The enzymatic reaction is initiated by the addition of the freshly prepared LTA4 substrate.
-
The reaction is allowed to proceed for a defined time (e.g., 30 seconds).
-
-
Reaction Termination: The reaction is terminated by the addition of the stop solution.
-
Product Quantification: The samples are analyzed by reverse-phase HPLC to separate and quantify the amount of LTB4 produced. The peak area corresponding to LTB4 is measured.
-
Data Analysis:
-
The percentage of LTA4H inhibition for each concentration of this compound is calculated relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Broader Context: Anti-inflammatory Activity of Related Compounds from Dioscorea Species
While data on this compound is limited, other compounds isolated from Dioscorea species, such as Batatasin I and Batatasin III, have been more extensively studied for their anti-inflammatory properties. These compounds often exhibit different mechanisms of action, providing a broader understanding of the anti-inflammatory potential of this class of natural products.
Quantitative Data for Other Dioscorea Compounds
The following table summarizes the in vitro anti-inflammatory activities of other relevant compounds from Dioscorea.
| Compound | Target/Assay | Cell Line/System | IC50 / Effect | Source |
| Batatasin I | COX-2 Dependent PGD2 Generation | Mouse Bone Marrow-Derived Mast Cells (BMMCs) | 1.78 µM | |
| Batatasin I | 5-Lipoxygenase (5-LOX) Dependent LTC4 Production | Mouse Bone Marrow-Derived Mast Cells (BMMCs) | 1.56 µM | |
| Batatasin I | Mast Cell Degranulation | Mouse Bone Marrow-Derived Mast Cells (BMMCs) | 6.7 µM | |
| Batatasin III Analog (21) | Nitric Oxide (NO) Production | Not specified | 12.95 µM | [2] |
Signaling Pathways Modulated by Other Dioscorea Compounds
Unlike the specific LTA4H inhibition of this compound, other Batatasins and related compounds from Dioscorea have been shown to modulate different inflammatory pathways, such as the NF-κB and MAPK signaling cascades, and inhibit enzymes like COX-2.
Experimental Workflow: General In Vitro Anti-inflammatory Screening
A typical workflow for the initial in vitro screening of compounds like Batatasins for anti-inflammatory activity is depicted below. This workflow allows for the assessment of cytotoxicity and the inhibition of key inflammatory mediators.
Conclusion and Future Directions
The available evidence, though limited, identifies this compound as a promising anti-inflammatory agent with a specific mechanism of action: the inhibition of LTA4H. This targeted approach suggests that this compound may offer a more precise therapeutic intervention with potentially fewer off-target effects compared to broader-acting anti-inflammatory drugs. However, the current understanding of this compound's bioactivity is based on a single reported IC50 value.
For drug development professionals and researchers, the following are critical next steps:
-
Comprehensive In Vitro Profiling: Further studies are required to elucidate the full in vitro anti-inflammatory profile of this compound. This should include assays to measure its effects on a panel of pro-inflammatory and anti-inflammatory cytokines, chemokines, and other inflammatory mediators in various cell types (e.g., macrophages, neutrophils, endothelial cells).
-
Mechanism of Action Studies: Beyond LTA4H, it is important to investigate whether this compound modulates other inflammatory signaling pathways, such as NF-κB, MAPKs, and JAK/STAT, to understand the full scope of its cellular effects.
-
Selectivity and Specificity: The selectivity of this compound for LTA4H over other enzymes, particularly other hydrolases, should be determined to assess its potential for off-target effects.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs will be crucial for optimizing its potency, selectivity, and pharmacokinetic properties.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
Batatasin IV is a naturally occurring stilbenoid, a class of phenolic compounds recognized for their diverse biological activities. This technical guide provides an in-depth overview of the natural sources of this compound and related stilbenoids, with a focus on their quantification, extraction methodologies, and putative signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound and Related Stilbenoids
The primary natural sources of batatasins are plants belonging to the genus Dioscorea, commonly known as yams.[1][2] Stilbenoids, in general, are produced by plants in response to stress, injury, or infection and are considered phytoalexins.
1.1. Dioscorea Species (Yams)
The dormant bulbils of the Chinese yam, Dioscorea batatas, are a known source of this compound and V.[3] Various other Dioscorea species have been found to contain a range of batatasins and other stilbenoids. For instance, Batatasin I is widespread, while Batatasin III, IV, and V are comparatively rarer.[2] The peels of Dioscorea species have been shown to be particularly rich in phenanthrenes, including some batatasins.[4]
1.2. Other Plant Families
While Dioscorea is the principal source of batatasins, related stilbenoids have been isolated from other plant families:
-
Orchidaceae: Various Dendrobium species are known to produce a wide array of stilbenoids, including bibenzyls and phenanthrenes.[5]
-
Ericaceae: The evergreen dwarf shrub Empetrum nigrum has been reported to produce Batatasin III.
-
Bryophytes: Bibenzyls and bis(bibenzyls) are major phytochemicals found in bryophytes, particularly in liverworts.[3]
Quantitative Data of Batatasins and Related Stilbenoids in Natural Sources
Table 1: Quantitative Data of Selected Stilbenoids in Dioscorea Species
| Compound | Plant Species | Plant Part | Concentration (µg/g dry weight) | Reference |
| 2,7-dihydroxy-4,6-dimethoxyphenanthrene | Dioscorea quinqueloba | Peel | 173.69 | [1] |
| 6,7-dihydroxy-2,4-dimethoxyphenanthrene | Dioscorea polystachya | Peel | 166.99 | [1] |
| Batatasin I | Dioscorea polystachya | Peel | 419.73 | [1] |
| Batatasin I | Dioscorea batatas | Peel | 35.85 ± 0.12 mg/100g | [4] |
| Unidentified Phenanthrene 1 | Dioscorea batatas | Peel | 47.35 ± 0.25 mg/100g | [4] |
| Unidentified Phenanthrene 2 | Dioscorea batatas | Peel | 29.29 ± 0.08 mg/100g | [4] |
Experimental Protocols
The following sections detail generalized methodologies for the extraction, isolation, and quantification of this compound and related stilbenoids from plant materials.
3.1. Extraction and Isolation
A general workflow for the extraction and isolation of stilbenoids from Dioscorea tubers or bulbils is presented below.
Caption: Generalized workflow for the extraction and isolation of batatasins.
Methodology Details:
-
Sample Preparation: Fresh or dried plant material (e.g., bulbils of Dioscorea batatas) is ground into a fine powder.
-
Extraction: The powdered material is extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature with agitation for several hours. This process is typically repeated multiple times to ensure complete extraction.
-
Filtration and Concentration: The extracts are filtered to remove solid plant material, and the filtrate is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Stilbenoids are often enriched in the ethyl acetate fraction.
-
Chromatographic Separation: The enriched fraction is subjected to various chromatographic techniques for further purification.
-
Column Chromatography: Silica gel or Sephadex LH-20 column chromatography is commonly used for initial separation.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification of individual compounds is often achieved using preparative HPLC with a suitable column (e.g., C18) and mobile phase.
-
3.2. Quantitative Analysis by HPLC
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is the standard method for the quantification of stilbenoids.
Table 2: Typical HPLC Parameters for Stilbenoid Analysis
| Parameter | Description |
| Instrument | High-Performance Liquid Chromatography (HPLC) system |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water (often with a small percentage of formic acid to improve peak shape) |
| Flow Rate | Typically 0.8 - 1.2 mL/min |
| Detection | UV-Vis detector at a wavelength of approximately 280-320 nm, or a Mass Spectrometer (MS) for higher sensitivity and specificity |
| Quantification | Based on a calibration curve generated using a pure standard of the target compound |
Putative Signaling Pathways of this compound and Related Stilbenoids
While the specific signaling pathways modulated by this compound have not been extensively studied, the known anti-inflammatory and antioxidant activities of related stilbenoids, such as Batatasin I and bibenzyls from Dioscorea, suggest potential mechanisms of action.[2] These compounds are likely to exert their effects by modulating key inflammatory and antioxidant signaling cascades.
4.1. Putative Anti-Inflammatory Signaling Pathway
Many natural stilbenoids exhibit anti-inflammatory properties by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . This pathway is a central regulator of inflammation. It is hypothesized that this compound may also modulate this pathway.
Caption: Putative inhibition of the NF-κB signaling pathway by this compound.
4.2. Putative Antioxidant Signaling Pathway
The Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway is a key regulator of the cellular antioxidant response. Stilbenoids are known to activate this pathway, leading to the expression of antioxidant enzymes. It is plausible that this compound exerts its antioxidant effects through the activation of the Nrf2 pathway.
Caption: Putative activation of the Nrf2 antioxidant pathway by this compound.
Conclusion and Future Directions
This compound and its related stilbenoids, primarily found in Dioscorea species, represent a promising class of natural products with potential therapeutic applications. While progress has been made in their isolation and the quantification of some related compounds, further research is needed to:
-
Quantify this compound in various natural sources to identify high-yielding species and varieties.
-
Elucidate the specific signaling pathways modulated by this compound to fully understand its mechanism of action.
-
Conduct preclinical and clinical studies to evaluate the safety and efficacy of this compound for various therapeutic indications.
This technical guide provides a solid foundation for researchers and professionals to advance the scientific understanding and potential applications of these intriguing natural compounds.
References
- 1. Structures and Anti-Inflammatory Evaluation of Phenylpropanoid Derivatives from the Aerial Parts of Dioscorea polystachya - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Batatasin I, a naturally occurring phenanthrene derivative, isolated from tuberous roots of Dioscorea batatas suppresses eicosanoids generation and degranulation in bone marrow derived-mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bibenzyls and bisbybenzyls of bryophytic origin as promising source of novel therapeutics: pharmacology, synthesis and structure-activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Analysis of Bioactive Phenanthrenes in Dioscorea batatas Decne Peel, a Discarded Biomass from Postharvest Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Therapeutic Potential of Batatasin IV: A Literature Review for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Batatasin IV, a dihydrostilbenoid compound, has emerged as a molecule of interest in the field of pharmacology. As a member of the stilbenoid family, it shares a structural backbone with compounds known for a variety of biological activities. This technical review synthesizes the current peer-reviewed literature on this compound, focusing on its therapeutic potential, and provides a framework for future research and development. While direct research on this compound is in its nascent stages, this document compiles the available quantitative data, details relevant experimental protocols, and visualizes key pathways to guide further investigation.
Quantitative Data Summary
The currently available quantitative data for this compound's biological activity is limited but points towards a specific mechanism of action. The primary inhibitory activity identified is against leukotriene A4 hydrolase.
Table 1: Inhibitory Activity of this compound
| Target Enzyme | Assay Type | IC50 Value | Source |
| Leukotriene A4 hydrolase | Alanine p-nitroanilide hydrolysis | 91.4 µM | [1] |
Key Therapeutic Target: Leukotriene A4 Hydrolase
This compound has been identified as an inhibitor of leukotriene A4 hydrolase (LTA4H), an enzyme with a dual function, acting as both an epoxide hydrolase and an aminopeptidase.[1] Its role in the biosynthesis of leukotriene B4 (LTB4), a potent pro-inflammatory mediator, makes it a significant target for anti-inflammatory therapies. By inhibiting the epoxide hydrolase activity of LTA4H, this compound can potentially mitigate inflammatory responses.
Signaling Pathway
The following diagram illustrates the leukotriene biosynthesis pathway and the point of intervention for this compound.
Caption: Inhibition of LTA4H by this compound.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and advancement of research. The following section outlines the methodology for the key experiment cited and provides a general framework for assessing other potential therapeutic activities of dihydrostilbenoids like this compound.
Leukotriene A4 Hydrolase Inhibition Assay
The inhibitory activity of this compound on LTA4H was determined by monitoring the hydrolysis of a substrate, alanine p-nitroanilide.[1]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against leukotriene A4 hydrolase.
Materials:
-
Leukotriene A4 hydrolase enzyme
-
Alanine p-nitroanilide (substrate)
-
This compound
-
Buffer solution (e.g., Tris-HCl)
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound to be tested.
-
In a microplate, add the LTA4H enzyme to the buffer.
-
Add the different concentrations of this compound to the wells containing the enzyme and incubate for a specified period.
-
Initiate the reaction by adding the substrate, alanine p-nitroanilide.
-
Monitor the formation of the product, p-nitroaniline, by measuring the absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader.
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
General Experimental Workflow for In Vitro Screening
The following diagram illustrates a general workflow for the initial in vitro screening of a compound like this compound for various biological activities.
Caption: General workflow for in vitro evaluation.
Potential Therapeutic Applications of Dihydrostilbenoids
While specific data for this compound is limited, the broader class of dihydrostilbenoids has been investigated for a range of therapeutic effects. These studies provide a rationale for exploring similar activities in this compound.
Anti-inflammatory Activity
The inhibition of LTA4H is a direct indicator of anti-inflammatory potential. Further studies could explore the effect of this compound on other inflammatory mediators and pathways, such as the inhibition of cyclooxygenases (COX-1 and COX-2) and the modulation of pro-inflammatory cytokines (e.g., TNF-α, IL-6).
Antioxidant Activity
Many dihydrostilbenoids exhibit antioxidant properties. Standard assays to evaluate this potential for this compound include:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: Measures the ability of the compound to donate a hydrogen atom or electron to the stable DPPH radical.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: Similar to the DPPH assay, this measures the scavenging of the ABTS radical cation.
-
Oxygen Radical Absorbance Capacity (ORAC) Assay: Measures the antioxidant's ability to protect a fluorescent probe from oxidative damage.
Anticancer Activity
Several dihydrostilbenoids have demonstrated cytotoxic effects against various cancer cell lines. Initial screening of this compound's anticancer potential would involve:
-
Cell Viability Assays (e.g., MTT, SRB): To determine the cytotoxic and anti-proliferative effects on a panel of cancer cell lines.
-
Apoptosis Assays (e.g., Annexin V/PI staining, caspase activity assays): To investigate if the compound induces programmed cell death.
-
Cell Cycle Analysis: To determine if the compound causes cell cycle arrest at specific phases.
Synthesis of this compound
The synthesis of this compound has been accomplished, providing a means to obtain the compound for further biological evaluation. A key step in a reported synthesis is a copper-free Sonogashira reaction.[1]
Caption: Simplified synthetic route to this compound.
Conclusion and Future Directions
The current body of literature indicates that this compound is a promising, yet underexplored, natural product. Its confirmed inhibitory activity against leukotriene A4 hydrolase provides a solid foundation for its investigation as an anti-inflammatory agent. The broader therapeutic potential suggested by its dihydrostilbenoid structure warrants a comprehensive evaluation of its antioxidant and anticancer properties. Future research should focus on expanding the pharmacological profile of this compound through a battery of in vitro and subsequent in vivo studies. The availability of a synthetic route will be instrumental in these endeavors, allowing for the production of sufficient quantities for detailed biological characterization and potential lead optimization. This technical guide serves as a foundational resource for scientists and researchers dedicated to unlocking the full therapeutic potential of this compound.
References
Batatasin IV: A Technical Guide to its Role in Cellular Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Batatasin IV, a naturally occurring dihydrostilbenoid found in plants such as Chinese yam (Dioscorea batatas), has emerged as a molecule of interest in the field of inflammation research. Its primary mechanism of action lies in the inhibition of leukotriene A4 hydrolase (LTA4H), a pivotal enzyme in the biosynthesis of the potent pro-inflammatory mediator, leukotriene B4 (LTB4). By attenuating LTB4 production, this compound offers a targeted approach to modulating inflammatory responses. This technical guide provides a comprehensive overview of the role of this compound in cellular signaling, including its mechanism of action, downstream effects, and relevant experimental protocols. While specific quantitative data for this compound remains limited in publicly available literature, this document outlines the established signaling cascade and provides templates for experimental investigation.
Introduction
Chronic inflammation is a hallmark of numerous diseases, driving the search for novel anti-inflammatory agents with specific molecular targets. Leukotriene B4 (LTB4) is a powerful lipid mediator that plays a crucial role in the recruitment and activation of leukocytes, thereby amplifying the inflammatory cascade. The biosynthesis of LTB4 is critically dependent on the enzymatic activity of leukotriene A4 hydrolase (LTA4H). This compound has been identified as a natural inhibitor of LTA4H, positioning it as a promising candidate for the development of anti-inflammatory therapeutics.[1] This guide will delve into the molecular mechanisms through which this compound exerts its effects and provide practical information for researchers in this field.
Mechanism of Action: Inhibition of Leukotriene A4 Hydrolase
This compound's principal molecular target is the enzyme leukotriene A4 hydrolase (LTA4H). LTA4H is a bifunctional zinc metalloenzyme that converts leukotriene A4 (LTA4) into leukotriene B4 (LTB4). By inhibiting LTA4H, this compound effectively blocks the production of LTB4, a key mediator of inflammation.[1]
The Leukotriene B4 Signaling Pathway
Leukotriene B4 exerts its pro-inflammatory effects by binding to two high-affinity G protein-coupled receptors, BLT1 and BLT2, expressed on the surface of various immune cells, including neutrophils, macrophages, and lymphocytes.[2][3][4] Activation of these receptors triggers a cascade of intracellular signaling events, leading to:
-
Chemotaxis: Recruitment of leukocytes to the site of inflammation.
-
Cell Activation: Degranulation and release of reactive oxygen species (ROS) and pro-inflammatory cytokines.
-
Enhanced Inflammation: Amplification of the inflammatory response.
The downstream signaling pathways activated by LTB4 receptor engagement include the Extracellular signal-regulated kinase (ERK), Protein Kinase B (Akt), and Nuclear Factor-kappa B (NF-κB) pathways.[2][3]
Downstream Cellular Signaling Pathways Modulated by this compound
By inhibiting LTA4H and subsequently reducing LTB4 levels, this compound is predicted to suppress the activation of the following key pro-inflammatory signaling pathways:
ERK Pathway
The ERK pathway is a critical regulator of cell proliferation, differentiation, and survival, and its activation is implicated in inflammatory responses. LTB4 binding to its receptors can lead to the phosphorylation and activation of ERK. Therefore, this compound, by blocking LTB4 production, is expected to attenuate ERK phosphorylation.
Akt Pathway
The Akt signaling pathway is a central regulator of cell survival, growth, and proliferation. It can be activated by LTB4 and plays a role in promoting the survival of inflammatory cells. Inhibition of LTA4H by this compound would likely lead to a reduction in Akt phosphorylation.
NF-κB Pathway
NF-κB is a master transcriptional regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. LTB4 is a known activator of the NF-κB pathway.[2][3] this compound is therefore anticipated to suppress NF-κB activation by preventing the upstream LTB4 signal.
Quantitative Data
| Parameter | Value | Cell Line/System | Reference |
| LTA4H Inhibition IC50 | Data not available | ||
| Effect on p-ERK Levels | Data not available | ||
| Effect on p-Akt Levels | Data not available | ||
| Effect on NF-κB Activation | Data not available |
Experimental Protocols
The following are detailed, representative protocols for key experiments to investigate the effects of this compound.
LTA4H Inhibition Assay
This protocol provides a framework for assessing the direct inhibitory effect of this compound on LTA4H activity by measuring the production of LTB4.
1. Reagents and Materials:
-
Recombinant human LTA4H
-
Leukotriene A4 (LTA4)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl)
-
Methanol
-
Internal Standard (e.g., d4-LTB4)
-
LC-MS/MS system
2. Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate recombinant human LTA4H with varying concentrations of this compound or vehicle control in assay buffer for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding the substrate, LTA4.
-
Incubate for the desired time (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding ice-cold methanol containing an internal standard.
-
Centrifuge to pellet the precipitated protein.
-
Analyze the supernatant for LTB4 levels using a validated LC-MS/MS method.[5][6] Alternatively, an ELISA kit can be used for quantification.[7][8]
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Western Blot Analysis of Signaling Pathway Activation
This protocol details the methodology to assess the effect of this compound on the phosphorylation status of key signaling proteins.[9][10][11]
1. Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., human neutrophils, macrophages, or a relevant cell line expressing BLT receptors) to 70-80% confluency.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an LTB4 receptor agonist (or LTB4 itself) to induce signaling pathway activation. A non-treated control group should also be included.
2. Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
3. Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ERK, total ERK, phospho-Akt, total Akt, phospho-p65 NF-κB, and total p65 NF-κB overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Signaling Pathways
Caption: this compound inhibits LTA4H, blocking LTB4 production and downstream signaling.
Experimental Workflow
Caption: Workflow for assessing this compound's effects on LTA4H and cell signaling.
Conclusion
This compound represents a compelling natural product with a clear mechanism of action targeting the LTA4H-LTB4 axis. Its ability to inhibit a key pro-inflammatory pathway makes it a valuable tool for inflammation research and a potential lead compound for the development of novel anti-inflammatory drugs. While further studies are required to quantify its potency and delineate its effects on downstream signaling pathways in various cellular contexts, the information and protocols provided in this guide offer a solid foundation for advancing our understanding of this compound's therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Role of leukotriene B4 (LTB4)-LTB4 receptor 1 signaling in post-incisional nociceptive sensitization and local inflammation in mice | PLOS One [journals.plos.org]
- 5. A highly sensitive and selective method for the determination of Leukotriene B4 in human plasma by negative ion chemical ionization/gas chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Highly sensitive and specific LC-MS/MS method to determine endogenous leukotriene B4 levels in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. abcam.co.jp [abcam.co.jp]
- 8. Multispecies Leukotriene B4 Competitive ELISA Kit (EHLTB4) - Invitrogen [thermofisher.com]
- 9. pubcompare.ai [pubcompare.ai]
- 10. researchgate.net [researchgate.net]
- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Measuring Batatasin IV Activity Using a Cell-Based LTA4H Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Batatasin IV is a dihydrostilbenoid compound that has been identified as an inhibitor of Leukotriene A4 Hydrolase (LTA4H).[1][2] LTA4H is a critical bifunctional zinc enzyme that catalyzes the final step in the biosynthesis of Leukotriene B4 (LTB4), a potent pro-inflammatory lipid mediator.[3][4] LTB4 is a powerful chemoattractant for neutrophils and is implicated in the pathogenesis of numerous inflammatory diseases.[3][5] By inhibiting LTA4H, compounds like this compound can block the production of LTB4, thereby exerting anti-inflammatory effects.[4][6] This makes this compound a person of interest for therapeutic development.
These application notes provide a detailed protocol for a cell-based assay to quantify the inhibitory activity of this compound on LTA4H. The assay utilizes the murine macrophage cell line, RAW 264.7, which is a well-established model for studying inflammation.[7][8][9] In this assay, cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, leading to the production and release of LTB4.[1][10] The inhibitory effect of this compound is determined by measuring the reduction of LTB4 in the cell culture supernatant using a competitive enzyme-linked immunosorbent assay (ELISA). A parallel cell viability assay is included to ensure that the observed inhibition of LTB4 production is not a result of cytotoxicity.
Signaling Pathway of LTA4H in Inflammation
Caption: LTA4H Signaling Pathway in Macrophages.
Experimental Protocols
I. Cell Culture and Maintenance
-
Cell Line: RAW 264.7 (murine macrophage cell line).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency. Detach cells using a cell scraper.
II. LTB4 Inhibition Assay
This protocol is designed for a 96-well plate format.
-
Cell Seeding:
-
Harvest RAW 264.7 cells and perform a cell count.
-
Seed the cells in a 96-well flat-bottom plate at a density of 2.5 x 10⁵ cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell adherence.
-
-
Compound Treatment:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in serum-free DMEM to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.
-
Carefully remove the culture medium from the wells and replace it with 100 µL of the this compound dilutions. Include a vehicle control (0.1% DMSO in serum-free DMEM) and a positive control (a known LTA4H inhibitor).
-
Pre-incubate the cells with the compounds for 1 hour at 37°C.
-
-
Cell Stimulation:
-
Prepare a stock solution of Lipopolysaccharide (LPS) in sterile PBS.
-
Add 10 µL of LPS solution to each well to a final concentration of 1 µg/mL. Include a non-stimulated control group (cells with vehicle only).
-
Incubate the plate for 3 hours at 37°C. This incubation time has been shown to be optimal for LTB4 release.[10]
-
-
Supernatant Collection:
-
After the incubation period, centrifuge the 96-well plate at 400 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant from each well without disturbing the cell monolayer.
-
The supernatant can be stored at -80°C until the LTB4 measurement or used immediately.
-
-
Quantification of LTB4:
-
Measure the concentration of LTB4 in the collected supernatants using a commercially available LTB4 ELISA kit. Follow the manufacturer's instructions precisely.
-
Briefly, the assay typically involves adding the supernatant samples and standards to a microplate pre-coated with an anti-LTB4 antibody, followed by the addition of an HRP-conjugated LTB4 tracer. After incubation and washing steps, a substrate solution is added, and the color development is stopped. The absorbance is read at 450 nm using a microplate reader.
-
The concentration of LTB4 is inversely proportional to the absorbance, and a standard curve is used to calculate the LTB4 concentration in each sample.
-
III. Cell Viability Assay (MTT Assay)
This assay should be run in parallel with the LTB4 inhibition assay to assess the cytotoxicity of this compound.
-
Procedure:
-
Seed and treat the cells with this compound for the same duration as the LTB4 assay (1-hour pre-incubation followed by 3 hours).
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Calculation:
-
Cell Viability (%) = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100.
-
Experimental Workflow
Caption: Workflow for the this compound LTA4H Inhibition Assay.
Data Presentation
Table 1: Effect of this compound on LTB4 Production in LPS-Stimulated RAW 264.7 Cells
| This compound Conc. (µM) | LTB4 Concentration (ng/mL) ± SD | % Inhibition |
| Vehicle Control (No LPS) | 0.5 ± 0.1 | - |
| Vehicle Control (+ LPS) | 25.2 ± 2.1 | 0 |
| 1 | 20.1 ± 1.8 | 20.2 |
| 5 | 15.3 ± 1.5 | 39.3 |
| 10 | 11.8 ± 1.2 | 53.2 |
| 25 | 6.5 ± 0.8 | 74.2 |
| 50 | 3.1 ± 0.5 | 87.7 |
| 100 | 1.9 ± 0.3 | 92.5 |
| Positive Control (10 µM) | 2.5 ± 0.4 | 90.1 |
Data are presented as mean ± standard deviation (SD) from three independent experiments. % Inhibition is calculated relative to the LPS-stimulated vehicle control.
Table 2: Cytotoxicity of this compound in RAW 264.7 Cells
| This compound Conc. (µM) | Cell Viability (%) ± SD |
| Vehicle Control | 100 ± 4.5 |
| 1 | 98.9 ± 5.1 |
| 5 | 97.5 ± 4.8 |
| 10 | 96.8 ± 5.3 |
| 25 | 95.2 ± 4.9 |
| 50 | 93.6 ± 5.5 |
| 100 | 91.3 ± 6.1 |
Data are presented as mean ± standard deviation (SD) from three independent experiments.
Data Analysis and Interpretation
-
LTB4 Inhibition: Calculate the percentage of LTB4 inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (LTB4_treated / LTB4_vehicle+LPS)] x 100
-
IC₅₀ Determination: Plot the % inhibition against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of LTB4 production.
-
Cytotoxicity Assessment: Evaluate the cell viability data. Significant inhibition of LTB4 production in the absence of significant cytotoxicity (e.g., >90% cell viability) indicates that the effect of this compound is due to specific inhibition of the LTA4H pathway and not a general toxic effect on the cells.
By following these detailed protocols, researchers can effectively and accurately measure the in vitro activity of this compound as an LTA4H inhibitor, providing valuable data for its further development as a potential anti-inflammatory therapeutic agent.
References
- 1. Macrophages cultured in vitro release leukotriene B4 and neutrophil attractant/activation protein (interleukin 8) sequentially in response to stimulation with lipopolysaccharide and zymosan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholars.northwestern.edu [scholars.northwestern.edu]
- 3. uniprot.org [uniprot.org]
- 4. Drug discovery strategies for novel leukotriene A4 hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neutrophil derived LTB4 induces macrophage aggregation in response to encapsulated Streptococcus iniae infection | PLOS One [journals.plos.org]
- 6. What are LTA4H inhibitors and how do they work? [synapse.patsnap.com]
- 7. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Macrophages cultured in vitro release leukotriene B4 and neutrophil attractant/activation protein (interleukin 8) sequentially in response to stimulation with lipopolysaccharide and zymosan - PMC [pmc.ncbi.nlm.nih.gov]
Lack of Animal Model Studies Hinders Efficacy Assessment of Batatasin IV
Despite a comprehensive review of available scientific literature, no specific animal model studies detailing the efficacy of Batatasin IV for any therapeutic application have been identified. This absence of preclinical in vivo data prevents the creation of detailed application notes and protocols as requested.
Researchers and drug development professionals are advised that foundational data on the in vivo effects, safety profile, and therapeutic potential of this compound is not currently available in the public domain. While general studies point to the anticancer properties of bioactive compounds from sweet potato (Ipomoea batatas), from which this compound is derived, these studies do not offer specific insights into the action of this compound itself.[1]
General Landscape of Preclinical Cancer Models
In the broader context of cancer research, several types of animal models are commonly employed to assess the efficacy of novel compounds. These include:
-
Xenograft Models: These models involve the implantation of human tumor cells into immunocompromised mice.[2][3] They are widely used to evaluate the anti-cancer activity of new therapies.[2] Xenograft models can be established subcutaneously or orthotopically (in the organ of origin) to better mimic the tumor microenvironment.[2]
-
Patient-Derived Xenograft (PDX) Models: PDX models are developed by implanting tumor tissue from a patient directly into an immunodeficient mouse.[4] These models are considered to more accurately reflect the heterogeneity and genetic characteristics of human tumors, making them valuable tools for predicting clinical responses to treatment.[4][5][6]
-
Syngeneic Models: In these models, cancer cells from a specific mouse strain are implanted into mice of the same genetic background.[7] A key advantage of this model is the presence of a competent immune system, allowing for the study of immunotherapies.[7]
Methodological Considerations in Animal Studies
A typical workflow for evaluating a compound's efficacy in a preclinical animal model for cancer would involve the following stages:
References
- 1. researchgate.net [researchgate.net]
- 2. reactionbiology.com [reactionbiology.com]
- 3. researchgate.net [researchgate.net]
- 4. Current research developments of patient-derived tumour xenograft models (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. championsoncology.com [championsoncology.com]
- 6. xn--9kr57xk9fjp6a.com [xn--9kr57xk9fjp6a.com]
- 7. Animal models for exploring the pharmacokinetics of breast cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying the Inhibition of Leukotriene A4 Hydrolase (LTA4H) by Batatasin IV: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to quantifying the inhibitory activity of Batatasin IV on the Leukotriene A4 hydrolase (LTA4H) enzyme. This document includes detailed experimental protocols, data presentation guidelines, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
Leukotriene A4 hydrolase (LTA4H) is a bifunctional zinc metalloenzyme that plays a critical role in the inflammatory cascade.[1][2] Its primary pro-inflammatory function is the conversion of Leukotriene A4 (LTA4) to Leukotriene B4 (LTB4), a potent chemoattractant for neutrophils and other immune cells.[3][4] LTA4H also possesses an aminopeptidase activity that can degrade pro-inflammatory peptides, suggesting a more complex role in regulating inflammation.[2]
This compound, a naturally derived compound, has been identified as an inhibitor of LTA4H. Understanding the quantitative aspects of this inhibition is crucial for evaluating its therapeutic potential as an anti-inflammatory agent. These notes provide the necessary protocols to determine the inhibitory potency of this compound, typically expressed as the half-maximal inhibitory concentration (IC50).
Signaling Pathway
The LTA4H enzyme is a key component of the 5-lipoxygenase (5-LOX) pathway, which is responsible for the synthesis of leukotrienes from arachidonic acid.
Quantitative Data
| Compound | Target Enzyme | Activity Assayed | Substrate | IC50 (µM) |
| Batatasin III | LTA4H | Aminopeptidase (AP) | Pro-pNA | 539.04 |
Table 1: Inhibitory concentration of Batatasin III on the aminopeptidase activity of LTA4H. Data sourced from research conducted at George Mason University.[5]
Experimental Protocols
The following protocols are designed to enable researchers to quantify the inhibitory effect of this compound on the epoxide hydrolase activity of LTA4H.
Protocol 1: In Vitro LTA4H Epoxide Hydrolase Inhibition Assay
This protocol is adapted from established methods for measuring LTA4H inhibition.[6]
Objective: To determine the IC50 value of this compound for the epoxide hydrolase activity of human LTA4H.
Materials:
-
Recombinant human LTA4H
-
Leukotriene A4 (LTA4) methyl ester
-
This compound
-
Bovine Serum Albumin (BSA)
-
Dimethyl sulfoxide (DMSO)
-
Sodium phosphate buffer (10 mM, pH 7.4)
-
Assay buffer (e.g., PBS)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at a wavelength suitable for LTB4 detection (e.g., via ELISA)
-
Incubator at 37°C
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO. Create a dilution series to test a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Prepare the reaction buffer: 10 mM sodium phosphate, pH 7.4, containing 4 mg/mL BSA and a final DMSO concentration of 2.5% (v/v) to ensure inhibitor solubility.[6]
-
Prepare the LTA4 substrate immediately before use by hydrolyzing the LTA4 methyl ester.
-
-
Enzyme and Inhibitor Pre-incubation:
-
In a 96-well plate, add 180 µL of reaction buffer to each well.
-
Add the appropriate volume of the this compound dilution series to the wells. Include a vehicle control (DMSO only) and a no-enzyme control.
-
Add 300 ng of recombinant human LTA4H to each well (except the no-enzyme control).
-
Incubate the plate for 15 minutes at 37°C to allow this compound to bind to the enzyme.[6]
-
-
Enzymatic Reaction:
-
Reaction Termination and Detection:
-
Terminate the reaction by diluting the reaction mixture 20-fold with cold assay buffer.[6]
-
Quantify the amount of LTB4 produced using a suitable method, such as a competitive Enzyme-Linked Immunosorbent Assay (ELISA) specific for LTB4.
-
-
Data Analysis:
-
Calculate the percentage of LTA4H inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).
-
Conclusion
The protocols and information provided in these application notes offer a robust framework for researchers to quantify the inhibitory activity of this compound on LTA4H. While a specific IC50 value for the epoxide hydrolase activity of this compound is yet to be published, the provided methodologies will enable its determination. The availability of quantitative data for the related compound, Batatasin III, on the aminopeptidase activity of LTA4H underscores the potential for this class of molecules to modulate LTA4H function.[5] Rigorous quantification of this compound's inhibitory effects is a critical step in advancing its development as a potential therapeutic agent for inflammatory diseases.
References
- 1. benthamscience.com [benthamscience.com]
- 2. uniprot.org [uniprot.org]
- 3. Drug discovery strategies for novel leukotriene A4 hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Testing three different compounds as potential anti-inflammatory drugs for the modulation of LTA4H AP activity | Journal of Student-Scientists' Research [journals.gmu.edu]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: Investigating Batatasin IV in a Murine Model of Inflammatory Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammatory pain is a significant clinical challenge, and the development of novel analgesics with improved efficacy and safety profiles is a critical area of research. Batatasin IV, a dihydrostilbenoid compound, has emerged as a potential therapeutic agent due to its putative anti-inflammatory properties. Preclinical evidence suggests that this compound may exert its effects through the inhibition of leukotriene A4 hydrolase (LTA4H), a key enzyme in the biosynthesis of the potent pro-inflammatory mediator, leukotriene B4 (LTB4). By inhibiting LTA4H, this compound is hypothesized to reduce the inflammatory cascade and associated pain.
These application notes provide detailed protocols for evaluating the efficacy of this compound in established murine models of inflammatory pain, namely the carrageenan-induced paw edema model and the formalin test. The described methodologies, along with illustrative data, offer a framework for investigating the anti-inflammatory and analgesic potential of this compound and elucidating its mechanism of action.
Proposed Mechanism of Action of this compound
This compound is thought to selectively inhibit the epoxide hydrolase activity of leukotriene A4 hydrolase (LTA4H). This enzyme is responsible for the conversion of leukotriene A4 (LTA4) to leukotriene B4 (LTB4), a powerful chemoattractant for neutrophils and a key driver of the inflammatory response. Inhibition of LTA4H by this compound is expected to lead to a decrease in LTB4 levels at the site of inflammation, thereby reducing neutrophil infiltration, edema, and hyperalgesia.
Figure 1: Proposed signaling pathway for this compound's anti-inflammatory effect.
Experimental Protocols
Carrageenan-Induced Paw Edema in Mice
This model is widely used to assess the anti-inflammatory activity of novel compounds. Injection of carrageenan into the mouse paw induces a localized inflammatory response characterized by edema, which can be quantified over time.
Materials:
-
Male C57BL/6 mice (20-25 g)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in saline)
-
Carrageenan (1% w/v in sterile saline)
-
Plethysmometer
-
Standard analgesics (e.g., Indomethacin, 10 mg/kg)
-
Syringes and needles
Procedure:
-
Animal Acclimatization: Acclimatize mice to the experimental conditions for at least 3 days prior to the experiment.
-
Grouping: Randomly divide mice into the following groups (n=8 per group):
-
Vehicle control
-
This compound (low dose, e.g., 10 mg/kg)
-
This compound (medium dose, e.g., 30 mg/kg)
-
This compound (high dose, e.g., 100 mg/kg)
-
Positive control (Indomethacin, 10 mg/kg)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each mouse using a plethysmometer.
-
Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) 30 minutes before carrageenan injection.
-
Induction of Inflammation: Inject 50 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
Figure 2: Experimental workflow for the carrageenan-induced paw edema model.
Formalin-Induced Inflammatory Pain
The formalin test is a model of tonic pain that has two distinct phases: an early neurogenic phase and a late inflammatory phase. This allows for the differentiation between analgesic and anti-inflammatory effects.
Materials:
-
Male Swiss Webster mice (20-25 g)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in saline)
-
Formalin (2.5% in saline)
-
Observation chambers
-
Standard analgesics (e.g., Morphine, 5 mg/kg for neurogenic pain; Indomethacin, 10 mg/kg for inflammatory pain)
-
Syringes and needles
Procedure:
-
Animal Acclimatization: Acclimatize mice to the observation chambers for at least 30 minutes for 2 days before the experiment.
-
Grouping: Randomly divide mice into the following groups (n=8 per group):
-
Vehicle control
-
This compound (low dose, e.g., 10 mg/kg)
-
This compound (medium dose, e.g., 30 mg/kg)
-
This compound (high dose, e.g., 100 mg/kg)
-
Positive control (Morphine or Indomethacin)
-
-
Drug Administration: Administer this compound or vehicle i.p. 30 minutes before formalin injection.
-
Induction of Pain: Inject 20 µL of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Behavioral Observation: Immediately place the mouse in the observation chamber and record the total time spent licking the injected paw during two phases:
-
Phase I (Neurogenic Pain): 0-5 minutes post-formalin injection.
-
Phase II (Inflammatory Pain): 15-30 minutes post-formalin injection.
-
-
Data Analysis: Compare the licking time in the this compound-treated groups to the vehicle control group for both phases.
Data Presentation
Disclaimer: The following data are illustrative and hypothetical, based on the expected outcomes of LTA4H inhibition. Actual results may vary.
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Mice
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h (Mean ± SEM) | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.06 | - |
| This compound | 10 | 0.68 ± 0.05 | 20.0% |
| This compound | 30 | 0.45 ± 0.04** | 47.1% |
| This compound | 100 | 0.28 ± 0.03 | 67.1% |
| Indomethacin | 10 | 0.32 ± 0.04 | 62.4% |
| p<0.05, **p<0.01, ***p<0.001 compared to Vehicle Control |
Table 2: Effect of this compound on Formalin-Induced Licking Behavior in Mice
| Treatment Group | Dose (mg/kg) | Licking Time (s) - Phase I (Mean ± SEM) | Licking Time (s) - Phase II (Mean ± SEM) |
| Vehicle Control | - | 65.2 ± 5.8 | 88.5 ± 7.2 |
| This compound | 10 | 62.1 ± 6.1 | 70.3 ± 6.5 |
| This compound | 30 | 59.8 ± 5.5 | 45.1 ± 5.9** |
| This compound | 100 | 55.4 ± 6.3 | 28.7 ± 4.8 |
| Morphine | 5 | 15.3 ± 3.1 | 20.1 ± 4.2 |
| Indomethacin | 10 | 60.5 ± 5.9 | 35.6 ± 5.1 |
| p<0.05, **p<0.01, ***p<0.001 compared to Vehicle Control |
Table 3: Effect of this compound on Inflammatory Mediators in Paw Tissue (5h post-carrageenan)
| Treatment Group | Dose (mg/kg) | LTB4 (pg/mg tissue) (Mean ± SEM) | TNF-α (pg/mg tissue) (Mean ± SEM) | IL-1β (pg/mg tissue) (Mean ± SEM) |
| Vehicle Control | - | 150.4 ± 12.5 | 250.6 ± 20.1 | 180.3 ± 15.2 |
| This compound | 30 | 80.2 ± 9.8 | 180.4 ± 15.8* | 125.7 ± 11.9 |
| This compound | 100 | 45.1 ± 6.7 | 120.9 ± 11.3 | 80.4 ± 9.5 |
| Indomethacin | 10 | 145.2 ± 13.1 | 135.2 ± 12.9 | 95.1 ± 10.8*** |
| *p<0.05, **p<0.01, ***p<0.001 compared to Vehicle Control |
Expected Outcomes and Interpretation
Based on its proposed mechanism as an LTA4H inhibitor, this compound is expected to demonstrate significant anti-inflammatory and analgesic effects in murine models of inflammatory pain.
Figure 3: Logical relationship of expected outcomes from this compound treatment.
The data presented in Tables 1, 2, and 3 illustrate the anticipated dose-dependent efficacy of this compound. In the carrageenan-induced paw edema model, a reduction in paw volume is expected, indicative of anti-inflammatory activity. In the formalin test, this compound is predicted to primarily reduce pain behaviors in the second (inflammatory) phase, with minimal effect on the first (neurogenic) phase. This would further support its role as an anti-inflammatory agent rather than a centrally acting analgesic. Furthermore, a decrease in the levels of LTB4 and other pro-inflammatory cytokines like TNF-α and IL-1β in the inflamed tissue would provide direct evidence for its mechanism of action.
Conclusion
The protocols and illustrative data provided in these application notes offer a comprehensive framework for the preclinical evaluation of this compound in murine models of inflammatory pain. By employing these standardized models, researchers can effectively assess the therapeutic potential of this compound, elucidate its mechanism of action, and gather essential data to support its further development as a novel analgesic and anti-inflammatory agent. The expected outcomes, centered around the inhibition of the LTA4H-LTB4 axis, position this compound as a promising candidate for the treatment of inflammatory pain conditions.
High-performance liquid chromatography (HPLC) method for Batatasin IV analysis
Application Notes and Protocols for the HPLC Analysis of Batatasin IV
Introduction
This compound is a bibenzyl compound that has garnered interest for its potential biological activities. Accurate and reliable quantification of this compound in various matrices, particularly in plant extracts and pharmaceutical formulations, is crucial for research and development. This document provides a detailed application note and protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The method described herein is a proposed methodology based on established analytical principles for structurally similar phenolic compounds, designed to offer a robust starting point for researchers, scientists, and drug development professionals.
Principle of the Method
The method utilizes reverse-phase HPLC (RP-HPLC) to separate this compound from other components in the sample matrix. A C18 column is employed as the stationary phase, and a gradient elution with a mobile phase consisting of an acidified aqueous solution and an organic solvent allows for the effective separation of the analyte. Detection is achieved using a UV-Vis detector, leveraging the chromophoric nature of this compound. Quantification is performed by comparing the peak area of the analyte in the sample to that of a known concentration of a this compound standard.
Experimental Protocols
1. Sample Preparation: Extraction from Plant Material
This protocol outlines a general procedure for the extraction of this compound from plant tissues.
-
Materials:
-
Plant material (e.g., leaves, tubers), dried and powdered
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Ultrasonic bath
-
Centrifuge
-
0.45 µm syringe filters
-
-
Procedure:
-
Weigh approximately 1.0 g of the powdered plant material into a centrifuge tube.
-
Add 10 mL of 80% methanol in water (v/v).
-
Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
-
Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.[1]
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC analysis.
-
2. HPLC Analysis Protocol
This protocol details the instrumental parameters for the chromatographic separation and detection of this compound.
-
Instrumentation and Columns:
-
Chromatographic Conditions:
-
The specific conditions should be optimized for the particular instrument and column used. The following are recommended starting parameters:
-
| Parameter | Recommended Value |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm[2][3] |
-
Table 1: Proposed Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 20 | 50 | 50 |
| 25 | 10 | 90 |
| 30 | 10 | 90 |
| 31 | 90 | 10 |
| 40 | 90 | 10 |
3. Method Validation Parameters (Typical Expected Values)
The following table summarizes the typical performance characteristics that should be evaluated to validate this analytical method. The values provided are representative of what would be expected for a robust HPLC method for a phenolic compound.[4][5][6]
| Parameter | Typical Specification/Range |
| Linearity (r²) | > 0.999[7] |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL[6] |
| Limit of Quantification (LOQ) | 0.3 - 1.5 µg/mL[6] |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 2% |
| Robustness | Unaffected by minor changes in flow rate, temperature, and mobile phase composition. |
Data Presentation
Table 2: Summary of Proposed HPLC Method Parameters for this compound Analysis
| Parameter | Value/Description |
| Instrument | High-Performance Liquid Chromatography system with UV detection |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Elution Mode | Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm |
| Run Time | 40 minutes |
Table 3: Expected Method Validation Data for this compound
| Validation Parameter | Expected Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| LOD | 0.2 µg/mL |
| LOQ | 0.6 µg/mL |
| Accuracy (Recovery) | 98.0% - 102.0% |
| Intra-day Precision (RSD) | ≤ 1.5% |
| Inter-day Precision (RSD) | ≤ 2.0% |
Visualizations
Caption: Experimental workflow for this compound analysis.
References
- 1. Development of a HPLC Method for the Quantitative Determination of Capsaicin in Collagen Sponge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A validated reverse-phase HPLC analytical method for the quantification of phenolic compounds in Baccharis dracunculifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijcrt.org [ijcrt.org]
- 5. omicsonline.org [omicsonline.org]
- 6. Development and Validation of a Rapid Analytical Method for the Simultaneous Quantification of Metabolic Syndrome Drugs by HPLC-DAD Chromatography [mdpi.com]
- 7. A Fast and Validated Reversed-Phase HPLC Method for Simultaneous Determination of Simvastatin, Atorvastatin, Telmisartan and Irbesartan in Bulk Drugs and Tablet Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Application of Zileuton in the Study of Leukotriene Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zileuton is a potent and specific, orally active inhibitor of 5-lipoxygenase (5-LOX), the key enzyme in the biosynthesis of leukotrienes.[1][2] Leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), are powerful lipid mediators involved in inflammatory and allergic responses.[1] By blocking the 5-LOX pathway, Zileuton prevents the conversion of arachidonic acid into these pro-inflammatory molecules.[1] This property makes Zileuton an invaluable tool for studying the role of leukotrienes in various physiological and pathological processes, as well as a therapeutic agent for conditions like asthma.[1][3] These application notes provide an overview of Zileuton's mechanism of action, protocols for its use in in vitro and in vivo models, and a summary of its inhibitory activity.
Mechanism of Action
Zileuton inhibits the 5-lipoxygenase enzyme, thereby blocking the synthesis of all leukotrienes.[1] The arachidonic acid cascade is the primary signaling pathway affected. Cellular activation leads to the release of arachidonic acid from the cell membrane. 5-LOX then acts on arachidonic acid to produce LTA4, which is subsequently converted to LTB4 or the cysteinyl leukotrienes.[4] Zileuton's inhibition of 5-LOX prevents these downstream products from being formed.[4] Some studies also suggest that Zileuton may interfere with the release of arachidonic acid itself.[3][5]
Data Presentation
Table 1: In Vitro Inhibitory Activity of Zileuton
| Cell/Enzyme System | Species | Measured Product | IC50 Value (µM) | Reference |
| Rat Basophilic Leukemia (RBL-1) cell 20,000 x g supernatant | Rat | 5-HETE | 0.5 | [6] |
| Polymorphonuclear Leukocytes (PMNL) | Rat | 5-HETE | 0.3 | [6] |
| Polymorphonuclear Leukocytes (PMNL) | Rat | LTB4 | 0.4 | [6] |
| Polymorphonuclear Leukocytes (PMNL) | Human | LTB4 | 0.4 | [6] |
| Whole Blood | Human | LTB4 | 0.9 | [6] |
| Whole Blood | Dog | LTB4 | 0.56 | |
| Whole Blood | Rat | LTB4 | 2.3 | |
| Whole Blood | Human | LTB4 | 2.6 | |
| Peritoneal Macrophages | Mouse | PGE2 | 5.79 | [3] |
| J774 Macrophages | Mouse | PGE2 | 1.94 | [3] |
| Whole Blood (LPS-stimulated) | Human | PGE2 | 12.9 | [3] |
Table 2: In Vivo/Ex Vivo Efficacy of Zileuton
| Model | Species | Effect | ED50 (mg/kg, p.o.) | Reference |
| Ex vivo LTB4 biosynthesis | Rat | Inhibition | 2 | [6] |
| Antigen-induced 6-sulfidopeptide LT formation | Rat | Prevention | 3 | [6] |
| Arachidonic acid-induced ear edema | Mouse | Reduction | 31 | [6] |
Mandatory Visualizations
Caption: Leukotriene synthesis pathway and the inhibitory action of Zileuton.
Caption: General experimental workflow for studying leukotriene synthesis inhibition.
Experimental Protocols
Protocol 1: In Vitro Inhibition of LTB4 Synthesis in Human Polymorphonuclear Leukocytes (PMNLs)
This protocol is adapted from methodologies described in the literature for assessing 5-LOX inhibition in primary human inflammatory cells.[6]
1. Materials and Reagents:
-
Zileuton (MW: 236.29 g/mol )
-
Dimethyl sulfoxide (DMSO)
-
Ficoll-Paque or other density gradient medium for PMNL isolation
-
Hanks' Balanced Salt Solution (HBSS)
-
Calcium Ionophore A23187
-
Arachidonic Acid
-
Human LTB4 ELISA Kit
-
96-well cell culture plates
-
Centrifuge
-
Incubator (37°C, 5% CO2)
2. PMNL Isolation:
-
Isolate PMNLs from fresh human peripheral blood from healthy volunteers using density gradient centrifugation.
-
Wash the isolated PMNLs with HBSS and resuspend in HBSS at a concentration of 1 x 10^7 cells/mL.
3. Zileuton Preparation:
-
Prepare a 100 mM stock solution of Zileuton in DMSO.
-
Perform serial dilutions of the Zileuton stock solution in HBSS to achieve final desired concentrations (e.g., 0.01 µM to 100 µM). Ensure the final DMSO concentration in all wells is consistent and low (<0.1%).
4. Inhibition Assay:
-
Add 100 µL of the PMNL suspension to each well of a 96-well plate.
-
Add 10 µL of the diluted Zileuton solutions or vehicle (HBSS with DMSO) to the respective wells.
-
Pre-incubate the plate for 5-15 minutes at 37°C.
-
Initiate leukotriene synthesis by adding a stimulation solution containing Calcium Ionophore A23187 (final concentration ~5 µM) and arachidonic acid (final concentration ~10 µM).
-
Incubate for 15 minutes at 37°C.
-
Terminate the reaction by placing the plate on ice and centrifuging at 400 x g for 10 minutes at 4°C.
5. LTB4 Quantification:
-
Carefully collect the supernatant from each well.
-
Measure the LTB4 concentration in the supernatants using a human LTB4 ELISA kit, following the manufacturer’s instructions.
-
Calculate the percentage inhibition of LTB4 synthesis for each Zileuton concentration compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage inhibition against the log of the Zileuton concentration.
Protocol 2: Inhibition of Prostaglandin and Leukotriene Synthesis in LPS-Stimulated Human Whole Blood
This protocol is based on studies evaluating the broader anti-inflammatory effects of Zileuton.[3]
1. Materials and Reagents:
-
Zileuton
-
DMSO
-
Heparinized vacutainer tubes
-
Lipopolysaccharide (LPS) from E. coli
-
Human PGE2 and LTB4 ELISA Kits
-
Sterile polypropylene tubes
2. Assay Procedure:
-
Draw fresh venous blood from healthy volunteers (who have not taken anti-inflammatory medication for at least two weeks) into heparinized tubes.
-
In sterile polypropylene tubes, aliquot 1 mL of whole blood.
-
Add Zileuton (dissolved in DMSO) to achieve final concentrations ranging from 1 µM to 100 µM. Add an equivalent volume of DMSO to the control tube.
-
Add LPS to a final concentration of 10 µg/mL to stimulate the cells. For the unstimulated control, add saline.
-
Incubate the tubes for 24 hours at 37°C.
-
After incubation, centrifuge the tubes at 1,000 x g for 15 minutes to separate the plasma.
-
Collect the plasma and store at -80°C until analysis.
3. Eicosanoid Quantification:
-
Measure the levels of PGE2 and LTB4 in the plasma samples using their respective ELISA kits, according to the manufacturer's protocols.
-
Calculate the percentage inhibition of PGE2 and LTB4 production at each Zileuton concentration relative to the LPS-stimulated control.
Conclusion
Zileuton is a well-characterized and selective inhibitor of 5-lipoxygenase, making it an essential pharmacological tool for investigating the roles of leukotrienes in health and disease. The protocols and data presented here provide a framework for researchers to effectively utilize Zileuton in their studies of the arachidonic acid cascade and inflammatory processes. Careful consideration of the experimental system and potential off-target effects, such as the inhibition of prostaglandin synthesis at higher concentrations, is crucial for the accurate interpretation of results.[3]
References
- 1. What is the mechanism of Zileuton? [synapse.patsnap.com]
- 2. Pharmacokinetics, safety, and ability to diminish leukotriene synthesis by zileuton, an inhibitor of 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Batatasin IV Solubility for In Vitro Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving Batatasin IV for in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a natural compound with anti-inflammatory properties, acting as an inhibitor of Leukotriene A4 Hydrolase (LTA4H).[1][2] Its chemical structure lends to poor water solubility, with an estimated aqueous solubility of only 48.9 mg/L.[3] This low solubility can present a significant challenge when preparing stock solutions and working concentrations for aqueous-based in vitro assays, such as cell-based experiments.
Q2: What is the recommended solvent for dissolving this compound?
For initial attempts, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound is reported to be soluble in DMSO, as well as other organic solvents like chloroform, dichloromethane, ethyl acetate, and acetone.[4] For most in vitro studies, particularly those involving cell cultures, DMSO is the preferred choice due to its miscibility with aqueous culture media and its ability to dissolve a wide range of compounds.[2]
Q3: What is a safe concentration of DMSO to use in my cell culture experiments?
The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A general guideline is to maintain the final DMSO concentration at or below 0.1% (v/v). However, the tolerance to DMSO can vary significantly between different cell lines. Some robust cell lines may tolerate up to 0.5% or even 1% DMSO for short exposure times, but this should be determined empirically.[5] It is crucial to include a vehicle control (medium with the same final concentration of DMSO as the test samples) in your experiments to account for any effects of the solvent itself.
Q4: What is a typical effective concentration range for this compound in in vitro assays?
Troubleshooting Guide: Dissolving this compound
This guide provides a step-by-step approach to dissolving this compound, addressing common issues that may arise.
Problem 1: this compound does not fully dissolve in DMSO.
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Possible Cause: The concentration of this compound is too high for the volume of DMSO used.
-
Solution:
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Increase Solvent Volume: Try increasing the volume of DMSO to reduce the concentration of the this compound stock solution.
-
Gentle Warming: Gently warm the solution in a 37°C water bath. This can help increase the solubility of some compounds.[4]
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Sonication: Use an ultrasonic bath to aid in the dissolution process.[4]
-
Problem 2: this compound precipitates out of solution when diluted into aqueous media.
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Possible Cause: The aqueous environment of the cell culture medium is causing the hydrophobic this compound to come out of solution, a common issue with compounds dissolved in a high concentration of organic solvent.
-
Solution:
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock solution in the aqueous medium. This gradual change in solvent polarity can sometimes prevent precipitation.
-
Use of a Co-solvent: Consider using a co-solvent along with DMSO. Polyethylene glycol (PEG400) or glycerol can sometimes help to maintain the solubility of hydrophobic compounds in aqueous solutions.[7]
-
Inclusion of a Surfactant: Non-ionic surfactants like Tween 80 or Pluronic F-68, at low, non-toxic concentrations, can be included in the final medium to help maintain the solubility of hydrophobic compounds through micellar encapsulation.[7][8]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[9] You can try preparing a this compound-cyclodextrin complex. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.[10]
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 244.29 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Weigh out 2.44 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved.
-
If the compound does not fully dissolve, gently warm the tube to 37°C for 5-10 minutes or place it in a sonicator bath for 5-10 minutes.
-
Once dissolved, aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C.
Protocol 2: Determining the Maximum Tolerated DMSO Concentration for a Cell Line
Materials:
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Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Anhydrous DMSO
-
Cell viability assay kit (e.g., MTT, XTT, or CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed your cells in a 96-well plate at a density appropriate for a 24-48 hour experiment and allow them to adhere overnight.
-
Prepare a series of DMSO dilutions in your complete cell culture medium to achieve final concentrations ranging from 0.01% to 2.0% (e.g., 0.01%, 0.05%, 0.1%, 0.25%, 0.5%, 1.0%, 2.0%). Include a no-DMSO control.
-
Remove the old medium from the cells and replace it with the medium containing the different DMSO concentrations.
-
Incubate the plate for the intended duration of your this compound experiment (e.g., 24 or 48 hours).
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After the incubation period, perform a cell viability assay according to the manufacturer's instructions.
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Determine the highest concentration of DMSO that does not significantly reduce cell viability compared to the no-DMSO control. This will be your maximum tolerated DMSO concentration for subsequent experiments.
Quantitative Data Summary
Table 1: this compound Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₆O₃ | [3][5] |
| Molecular Weight | 244.29 g/mol | [3] |
| Appearance | Solid | [3][5] |
| Estimated Water Solubility | 48.9 mg/L @ 25°C | [3] |
| Known Solvents | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [4] |
Table 2: Recommended Final DMSO Concentrations for In Vitro Assays
| DMSO Concentration (v/v) | Expected Effect on Most Cell Lines | Recommendation |
| ≤ 0.1% | Generally considered safe with minimal impact on cell viability and function. | Recommended for most applications. |
| 0.1% - 0.5% | May be tolerated by many cell lines, but potential for off-target effects increases. | Use with caution and always include a vehicle control.[5] |
| > 0.5% | Increased risk of cytotoxicity and altered cell behavior. | Not recommended unless the specific cell line has been shown to be tolerant.[5] |
Visualizations
Caption: LTA4H Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Dissolving this compound.
References
- 1. LTA4H-IN-5_TargetMol [targetmol.com]
- 2. Feasibility and physiological relevance of designing highly potent aminopeptidase-sparing leukotriene A4 hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Human Leukotriene A4 Hydrolase Inhibitors Using Structure-Based Pharmacophore Modeling and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BindingDB BDBM246487 Batatasin III (4)::US20240398793, Compound 8 [bindingdb.org]
- 6. Design, Synthesis, anti-inflammatory activity Evaluation, preliminary exploration of the Mechanism, molecule Docking, and structure-activity relationship analysis of batatasin III analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Batatasin IV Concentration for Cell Culture Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Batatasin IV in cell culture experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its known mechanism of action?
This compound is a dihydrostilbenoid compound.[1] Limited studies have shown that it may exhibit anti-inflammatory properties by inhibiting the epoxide hydrolase activity of the leukotriene A4 hydrolase (LTA4H) enzyme.[1] LTA4H is involved in the synthesis of the pro-inflammatory mediator leukotriene B4 (LTB4). By inhibiting this enzyme, this compound can potentially reduce inflammation.
2. What is a recommended starting concentration for this compound in cell culture?
For a novel compound like this compound, it is crucial to determine the optimal concentration empirically for each cell line and experimental endpoint. A common starting point for small molecules is in the low micromolar (µM) range. A dose-response experiment is highly recommended.
3. How should I prepare a stock solution of this compound?
The solubility of this compound in common cell culture solvents has not been widely reported. It is recommended to test solubility in solvents like dimethyl sulfoxide (DMSO) or ethanol (EtOH) at a high concentration (e.g., 10-50 mM) to create a stock solution. Subsequently, this stock solution can be diluted in cell culture medium to the desired final concentration. It is crucial to ensure the final solvent concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
4. How long is this compound stable in cell culture medium?
The stability of this compound in cell culture media is not well-documented.[2] The stability of a compound in media can be influenced by factors such as temperature, pH, and the presence of serum.[2] It is advisable to prepare fresh dilutions of this compound in media for each experiment. For longer-term experiments, the stability should be validated, for example, by measuring the compound's concentration over time using analytical methods like HPLC.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cell death or cytotoxicity observed at expected therapeutic concentrations. | The concentration of this compound is too high for the specific cell line. The solvent (e.g., DMSO) concentration is toxic to the cells. The compound has degraded into a toxic substance. | Perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity. Start with a wide range of concentrations (e.g., 0.1 µM to 100 µM). Ensure the final solvent concentration in the culture medium is below the toxic threshold for your cell line (typically <0.1% for DMSO). Run a solvent control. Prepare fresh stock solutions and dilutions for each experiment. |
| No observable effect of this compound on the target cells. | The concentration of this compound is too low. The compound is not stable under the experimental conditions. The chosen cell line does not express the target enzyme (LTA4H) or the downstream signaling pathway is not active. The experimental endpoint is not sensitive enough to detect the effect. | Perform a dose-response experiment with a higher concentration range. Verify the stability of this compound in your culture medium over the course of the experiment. Confirm the expression of LTA4H in your cell line using techniques like Western blot or qPCR. Use a more sensitive assay or measure a more direct downstream target of LTA4H activity. |
| Inconsistent results between experiments. | Variability in cell density at the time of treatment. Inconsistent incubation times. Degradation of the this compound stock solution. Pipetting errors. | Standardize the cell seeding density and ensure consistent cell confluence at the start of each experiment. Maintain precise and consistent incubation times for all treatments. Prepare fresh stock solutions of this compound or store aliquots at -80°C to minimize freeze-thaw cycles. Use calibrated pipettes and proper pipetting techniques to ensure accurate concentrations. |
| Precipitation of this compound in the cell culture medium. | The concentration of this compound exceeds its solubility in the medium. The solvent used to dissolve the compound is not miscible with the aqueous medium at the final concentration. | Decrease the final concentration of this compound. Increase the final concentration of the solvent slightly, while ensuring it remains below the toxic level. Consider using a different solvent for the stock solution. |
Experimental Protocols
Determining the Optimal Concentration of this compound using a Cytotoxicity Assay (e.g., MTT Assay)
This protocol provides a general framework for determining the cytotoxic effects of this compound and identifying a suitable concentration range for further experiments.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
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Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare a series of dilutions in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-treatment control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Quantitative Data Summary
| Parameter | Description |
| IC50 (Cytotoxicity) | The concentration of this compound that causes 50% inhibition of cell viability. This value is cell-line dependent and should be determined experimentally. |
| Optimal Working Concentration | A non-toxic concentration that elicits the desired biological effect. This is typically below the IC50 value and should be determined based on functional assays. |
| Stock Solution Concentration | A concentrated solution of this compound (e.g., 10 mM in DMSO) used for preparing working dilutions. |
| Final Solvent Concentration | The percentage of the solvent (e.g., DMSO) in the final cell culture medium. This should be kept constant across all treatments and be non-toxic to the cells (typically ≤ 0.1%). |
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Hypothetical signaling pathway of this compound.
References
Troubleshooting Batatasin IV Stability in Experimental Buffers: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues with Batatasin IV in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
For long-term storage, this compound powder should be kept in a desiccated environment at -20°C. Stock solutions, typically prepared in organic solvents like DMSO, can also be stored at -20°C for several months. To ensure maximum stability, it is advisable to prepare fresh aqueous working solutions on the day of the experiment.
Q2: How can I improve the solubility of this compound in aqueous buffers?
This compound has limited solubility in water. To prepare aqueous working solutions from a concentrated stock in an organic solvent (e.g., DMSO), it is recommended to add the stock solution to the aqueous buffer while vortexing to ensure rapid and even dispersion. If you observe precipitation, gentle warming to 37°C and brief sonication may aid in dissolution. However, be cautious with temperature as it can also accelerate degradation.
Q3: What is the general stability of phenolic compounds like this compound in aqueous solutions?
Phenolic compounds, including stilbenoids like this compound, are susceptible to degradation in aqueous solutions, particularly at neutral to alkaline pH. This degradation is often due to oxidation. The stability of these compounds can be influenced by factors such as pH, temperature, light exposure, and the presence of metal ions.
Q4: Are there any known incompatibilities of this compound with common buffer components?
While specific incompatibility data for this compound is limited, it is known that some buffer components can interact with phenolic compounds. For instance, phosphate buffers can sometimes chelate metal ions that may catalyze oxidation reactions. When troubleshooting stability issues, consider simplifying the buffer composition to identify potential sources of interaction.
Troubleshooting Guide
Issue 1: Rapid Loss of this compound Activity in Experiments
If you are observing a faster-than-expected loss of this compound's biological activity, it is likely due to its degradation in your experimental buffer.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| High pH of the Buffer | Phenolic compounds are generally more stable at a slightly acidic pH. If your experimental conditions permit, consider lowering the pH of your buffer. A pH range of 6.0-7.0 is often a good starting point for improving the stability of similar compounds. |
| Oxidation | The phenolic hydroxyl groups in this compound are susceptible to oxidation. To mitigate this, you can try degassing your buffers to remove dissolved oxygen. Additionally, the inclusion of a small amount of an antioxidant, such as ascorbic acid, may help to stabilize the compound, but ensure it does not interfere with your assay. |
| Exposure to Light | Photodegradation can be a concern for many organic compounds. Protect your this compound solutions from light by using amber vials and minimizing exposure to ambient light during experiments. |
| Elevated Temperature | Higher temperatures accelerate chemical reactions, including degradation. Maintain your experimental setup at the lowest temperature compatible with your assay. If prolonged incubations at 37°C are necessary, consider refreshing the this compound-containing medium periodically. |
| Presence of Metal Ions | Trace metal ion contamination in buffers can catalyze the oxidation of phenolic compounds. Using high-purity water and buffer reagents can help minimize this risk. |
Issue 2: Precipitation of this compound in Aqueous Buffer
Precipitation indicates that the solubility limit of this compound has been exceeded in your buffer.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| High Final Concentration | This compound has low aqueous solubility. Try lowering the final concentration of this compound in your assay. |
| Insufficient Organic Solvent | The final concentration of the organic solvent (e.g., DMSO) used to prepare the stock solution may be too low to maintain solubility in the aqueous buffer. While it's important to keep organic solvent concentrations low to avoid effects on cells or enzymes, ensure it is sufficient to keep this compound in solution. A final DMSO concentration of 0.1% to 0.5% is generally well-tolerated in many cell-based assays. |
| Buffer Composition | High salt concentrations in the buffer can sometimes decrease the solubility of organic compounds (salting out). If possible, try reducing the ionic strength of your buffer. |
Experimental Protocols
General Protocol for Preparing this compound Working Solutions
-
Prepare a Stock Solution: Dissolve this compound powder in an appropriate organic solvent, such as DMSO, to create a high-concentration stock solution (e.g., 10-50 mM).
-
Storage of Stock Solution: Aliquot the stock solution into small volumes in amber vials and store at -20°C.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the stock solution. Serially dilute the stock solution in your experimental buffer to the desired final concentration. It is crucial to add the stock solution to the buffer while vortexing to ensure rapid mixing and minimize precipitation.
Example Buffer from a Leukotriene A4 Hydrolase (LTA4H) Inhibition Assay
For an in vitro assay inhibiting LTA4H, a reported buffer composition is:
-
10 mM Sodium Phosphate, pH 7.4[1]
-
This simple buffer composition is a good starting point for experiments with this compound.
Visualizations
Signaling Pathway of this compound Action
This compound is an inhibitor of leukotriene A4 hydrolase (LTA4H). LTA4H is a key enzyme in the biosynthesis of leukotriene B4 (LTB4), a potent pro-inflammatory lipid mediator. By inhibiting LTA4H, this compound reduces the production of LTB4. LTB4 exerts its pro-inflammatory effects by binding to its receptors, BLT1 and BLT2, which activates downstream signaling pathways, including the ERK, AKT, and NF-κB pathways, leading to inflammatory responses.
Caption: Mechanism of action of this compound.
Experimental Workflow for Assessing this compound Stability
This workflow outlines a general procedure for testing the stability of this compound in a specific experimental buffer.
Caption: Workflow for stability testing.
Troubleshooting Logic for this compound Instability
This diagram provides a logical flow for troubleshooting common stability issues encountered with this compound.
Caption: Troubleshooting decision tree.
References
Avoiding Batatasin IV experimental artifacts and off-target effects
Welcome to the technical support center for Batatasin IV. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively while avoiding potential experimental artifacts and off-target effects. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a natural dihydrostilbenoid compound. Its primary and most well-characterized mechanism of action is the inhibition of leukotriene A4 hydrolase (LTA4H).[1] LTA4H is a bifunctional zinc enzyme that catalyzes the final step in the biosynthesis of leukotriene B4 (LTB4), a potent pro-inflammatory lipid mediator.[2][3][4] By inhibiting LTA4H, this compound reduces the production of LTB4, thereby exerting anti-inflammatory effects.[2][3][4]
Q2: What are the known off-target effects of this compound?
Currently, there is limited publicly available data from comprehensive off-target screening of this compound against broad panels of kinases or other enzymes. However, researchers should be aware that LTA4H itself possesses a second enzymatic activity, an aminopeptidase function involved in the degradation of the tripeptide Pro-Gly-Pro (PGP).[5] Some LTA4H inhibitors have been shown to affect both the hydrolase and aminopeptidase activities, which can lead to unintended biological consequences.[5] It is recommended to assess the effect of this compound on both activities to fully characterize its selectivity.
Q3: How should I prepare a stock solution of this compound?
This compound is sparingly soluble in water (estimated at 48.9 mg/L at 25°C).[6] For most in vitro and cell-based assays, it is recommended to prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose.[7][8]
Stock Solution Preparation in DMSO:
| Parameter | Recommendation |
| Solvent | High-purity, anhydrous DMSO |
| Concentration | 10 mM or higher, depending on experimental needs |
| Procedure | Dissolve this compound powder in DMSO by vortexing. Gentle warming may aid dissolution, but avoid excessive heat. |
| Storage | Aliquot into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. |
Important Note: When diluting the DMSO stock solution into aqueous buffers or cell culture media, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts or cytotoxicity.
Troubleshooting Guides
Issue 1: Compound Precipitation in Cell Culture Media
Problem: I've diluted my this compound stock solution into my cell culture media, and I observe a precipitate.
Possible Causes and Solutions:
| Cause | Solution |
| Poor aqueous solubility | This compound has low water solubility. The final concentration in your media may have exceeded its solubility limit. Solution: Decrease the final concentration of this compound in your experiment. Perform a solubility test by preparing serial dilutions of your stock in media and visually inspecting for precipitation. |
| Interaction with media components | Components in the cell culture media, such as proteins in fetal bovine serum (FBS), can sometimes interact with small molecules and cause precipitation. Solution: Try preparing the final dilution in serum-free media first, and then adding it to your complete media. Alternatively, consider using a different batch of FBS. |
| Incorrect solvent concentration | A high final concentration of the organic solvent (e.g., DMSO) can cause the compound to precipitate out of the aqueous solution. Solution: Ensure the final DMSO concentration in your culture media is as low as possible, ideally below 0.5%. |
Issue 2: Inconsistent or Unexpected Biological Activity
Problem: I am not observing the expected inhibitory effect of this compound on LTA4H activity, or I am seeing unexpected cellular responses.
Possible Causes and Solutions:
| Cause | Solution |
| Compound degradation | This compound may be unstable under certain experimental conditions (e.g., prolonged incubation at 37°C, exposure to light, or inappropriate pH). Solution: Prepare fresh dilutions of this compound for each experiment. Minimize the exposure of the compound to light. Check the pH of your experimental buffer. |
| Off-target effects | The observed phenotype may be due to the inhibition of other cellular targets besides LTA4H. Solution: If possible, use a structurally unrelated LTA4H inhibitor as a control to see if it produces the same phenotype. Consider performing experiments to assess the effect of this compound on the aminopeptidase activity of LTA4H. |
| Cellular permeability and metabolism | The compound may not be efficiently entering the cells, or it may be rapidly metabolized into an inactive form. Solution: Use a positive control compound with known cell permeability and inhibitory activity in your cell-based assay. Consider performing a time-course experiment to determine the optimal incubation time. |
| Assay artifacts | The assay readout itself may be subject to interference. For example, in fluorescence-based assays, the compound might be autofluorescent. Solution: Run a control with this compound in the absence of cells or the target enzyme to check for assay interference. |
Experimental Protocols
Protocol 1: In Vitro LTA4H Inhibition Assay
This protocol is a general guideline for assessing the direct inhibitory effect of this compound on LTA4H enzyme activity.
Materials:
-
Recombinant human LTA4H
-
Leukotriene A4 (LTA4) methyl ester
-
This compound
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl and 1 mg/mL BSA
-
Stop Solution: e.g., Acetonitrile containing an internal standard
-
LC-MS/MS system for LTB4 detection
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the diluted this compound or vehicle control (DMSO in assay buffer).
-
Add recombinant LTA4H to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate, LTA4 (freshly prepared from its methyl ester).
-
Incubate for a specific time (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding the stop solution.
-
Analyze the formation of LTB4 using a validated LC-MS/MS method.
-
Calculate the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Measurement of LTB4 Production in Cell Culture
This protocol describes how to measure the effect of this compound on LTB4 production in a cellular context, for example, using stimulated neutrophils or macrophages.
Materials:
-
Primary cells (e.g., human neutrophils) or a suitable cell line
-
Cell culture medium
-
Stimulant (e.g., calcium ionophore A23187, lipopolysaccharide (LPS))
-
This compound
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere if necessary.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for a specific duration (e.g., 1-2 hours).
-
Stimulate the cells with the chosen agonist to induce LTB4 production.
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Incubate for an appropriate time (e.g., 30 minutes to a few hours).
-
Collect the cell culture supernatant.
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Measure the concentration of LTB4 in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions or by LC-MS/MS.[1][6]
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Determine the effect of this compound on LTB4 production by comparing the results from treated and untreated stimulated cells.
Protocol 3: Cytokine Release Assay
This protocol provides a general framework to assess the potential immunomodulatory effects of this compound by measuring cytokine release from immune cells.
Materials:
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Human peripheral blood mononuclear cells (PBMCs) or a relevant immune cell line
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Cell culture medium (e.g., RPMI-1640 with 10% FBS)
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Stimulant (e.g., LPS for monocytes/macrophages, PHA for T cells)
-
This compound
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Multiplex cytokine assay kit (e.g., Luminex-based)[9][10][11][12] or individual ELISA kits
Procedure:
-
Isolate and culture the immune cells in a multi-well plate.
-
Treat the cells with different concentrations of this compound or a vehicle control.
-
Add the appropriate stimulant to the wells.
-
Incubate the plate for a suitable period (e.g., 24-48 hours) at 37°C in a CO2 incubator.
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Collect the cell culture supernatants.
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Measure the levels of various cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using a multiplex assay or individual ELISAs, following the manufacturer's protocols.[9][10][11][12]
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Analyze the data to determine the effect of this compound on cytokine production.
Visualizations
Caption: LTA4H Signaling Pathway and this compound Inhibition.
Caption: Workflow for Measuring LTB4 Production in Cell Culture.
Caption: Logical Flow for Troubleshooting Unexpected Results.
References
- 1. k-assay.com [k-assay.com]
- 2. LTA4H inhibitor LYS006: Clinical PK/PD and safety in a randomized phase I clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are LTA4H inhibitors and how do they work? [synapse.patsnap.com]
- 4. scbt.com [scbt.com]
- 5. hcplive.com [hcplive.com]
- 6. cloud-clone.com [cloud-clone.com]
- 7. gchemglobal.com [gchemglobal.com]
- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. 4.7. Luminex Assay to Determine Cytokine Concentration in Culture Supernatants [bio-protocol.org]
- 11. Validation and comparison of luminex multiplex cytokine analysis kits with ELISA: Determinations of a panel of nine cytokines in clinical sample culture supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Protocol Refinement for Consistent Batatasin IV Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent results with Batatasin IV. The information is tailored to address specific issues that may arise during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is a dihydrostilbenoid, a type of natural product. It has been identified as an inhibitor of Leukotriene A4 Hydrolase (LTA4H), an enzyme involved in the biosynthesis of the pro-inflammatory mediator Leukotriene B4 (LTB4). By inhibiting LTA4H, this compound can exert anti-inflammatory effects.
Q2: What is the primary application of this compound in research?
A2: Given its activity as an LTA4H inhibitor, this compound is primarily used in research related to inflammation. It can be a valuable tool for studying the role of the LTA4H pathway in various diseases and for developing novel anti-inflammatory therapeutics.
Q3: Are there established cell-based or in vivo protocols for this compound?
A3: While this compound is a known LTA4H inhibitor, detailed and standardized protocols for its use in cell-based or in vivo models are not widely published. Researchers should adapt general protocols for studying LTA4H inhibition and inflammation, starting with in vitro enzyme assays to confirm activity and dose-response.
Troubleshooting Guide
Issue 1: Inconsistent IC50 values for this compound in our LTA4H inhibition assay.
-
Question: We are observing significant variability in the IC50 value of this compound against LTA4H across different experimental runs. What could be the cause?
-
Answer: Inconsistent IC50 values can stem from several factors:
-
Compound Stability: this compound, as a natural product, may be sensitive to light, temperature, and repeated freeze-thaw cycles. Prepare fresh stock solutions and store them appropriately.
-
Solvent Effects: The final concentration of the solvent (e.g., DMSO) in the assay should be consistent across all wells and kept to a minimum (typically <1%) as it can affect enzyme activity.
-
Enzyme Activity: Ensure the LTA4H enzyme is consistently active. Use a fresh aliquot of the enzyme for each experiment and verify its activity with a known control inhibitor.
-
Substrate Concentration: The IC50 value of a competitive inhibitor can be influenced by the substrate (LTA4) concentration. Use a substrate concentration at or below the Michaelis-Menten constant (Km) for consistent results.
-
Issue 2: Low or no observable inhibition of LTA4H by this compound.
-
Question: We are not seeing the expected inhibitory effect of this compound on LTA4H activity. What should we check?
-
Answer: If you observe lower than expected or no inhibition, consider the following:
-
Compound Purity and Integrity: Verify the purity of your this compound sample using techniques like HPLC-MS. Degradation of the compound will lead to a loss of activity.
-
Assay Conditions: LTA4H is a zinc-metalloenzyme. Ensure that your assay buffer does not contain chelating agents (e.g., EDTA) that could inactivate the enzyme.
-
Incubation Time: The pre-incubation time of the enzyme with the inhibitor before adding the substrate can be critical. Optimize this incubation time to allow for sufficient binding of this compound to LTA4H.
-
Detection Method: Ensure your method for detecting the product (LTB4) is sensitive and linear in the range of your assay.
-
Issue 3: High background signal in the LTA4H assay.
-
Question: Our assay is showing a high background signal, which is interfering with the measurement of LTA4H inhibition. How can we reduce this?
-
Answer: High background can be caused by:
-
Substrate Instability: Leukotriene A4 (LTA4) is an unstable epoxide and can hydrolyze non-enzymatically. Prepare the substrate solution immediately before use and keep it on ice.
-
Interference from this compound: At high concentrations, this compound might interfere with the detection method (e.g., absorbance or fluorescence). Run a control with this compound and the detection reagents without the enzyme to check for interference.
-
Contaminated Reagents: Use high-purity reagents and solvents to minimize background noise.
-
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound. At present, a specific IC50 value for the inhibition of Leukotriene A4 Hydrolase is not consistently reported in publicly available literature. Researchers are encouraged to determine this value empirically under their specific experimental conditions.
| Compound | Target | Reported Activity Metric | Value (µM) |
| This compound | Leukotriene A4 Hydrolase (LTA4H) | IC50 | Data not available |
Generalized Experimental Protocol
In Vitro Leukotriene A4 Hydrolase (LTA4H) Inhibition Assay
This protocol provides a general workflow for determining the inhibitory activity of this compound on LTA4H.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl).
-
LTA4H Enzyme: Dilute recombinant human LTA4H to the desired concentration in cold assay buffer.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
LTA4 Substrate: Prepare a stock solution of LTA4 in a suitable solvent (e.g., ethanol) and determine its concentration by UV spectroscopy.
-
-
Assay Procedure:
-
Add 2 µL of this compound (at various concentrations) or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add 98 µL of the diluted LTA4H enzyme solution to each well.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 5 µL of the LTA4 substrate.
-
Incubate the reaction at 37°C for 10 minutes.
-
Stop the reaction by adding 10 µL of a stopping solution (e.g., 1 M citric acid).
-
-
Detection and Analysis:
-
The product, Leukotriene B4 (LTB4), can be quantified using a specific ELISA kit or by LC-MS/MS.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve using graphing software.
-
Visualizations
Leukotriene A4 Hydrolase (LTA4H) Signaling Pathway
The following diagram illustrates the enzymatic conversion of Arachidonic Acid to the pro-inflammatory mediator Leukotriene B4 (LTB4) and the inhibitory action of this compound.
Caption: this compound inhibits the LTA4H enzyme, blocking LTB4 production.
Experimental Workflow for LTA4H Inhibition Assay
This diagram outlines the key steps in a typical in vitro assay to measure the inhibitory effect of this compound on LTA4H.
Caption: Workflow for determining the IC50 of this compound against LTA4H.
Technical Support Center: Enhancing the Bioavailability of Batatasin IV in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the bioavailability of Batatasin IV in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a dihydrostilbenoid, a type of natural phenol.[1][2] Like many other polyphenolic compounds, its therapeutic potential is often limited by low oral bioavailability. This is likely due to a combination of factors including poor aqueous solubility, potential for rapid metabolism in the gut and liver, and limited permeability across the intestinal epithelium.[3][4][5]
Q2: What are the known physicochemical properties of this compound?
While extensive experimental data is limited, computational predictions provide some insight into the physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Weight | 244.28 g/mol | PubChem[1] |
| XLogP3-AA (LogP) | 3.4 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Polar Surface Area | 49.7 Ų | PubChem[1] |
Note: These values are computationally predicted and should be experimentally verified. A higher LogP value suggests greater lipophilicity, which can lead to poor aqueous solubility.
Q3: What are the general strategies to enhance the oral bioavailability of poorly soluble compounds like this compound?
Several formulation strategies can be employed to improve the oral bioavailability of poorly soluble drugs.[6][7][8] These can be broadly categorized as:
-
Lipid-Based Formulations: These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), Self-Microemulsifying Drug Delivery Systems (SMEDDS), and nanostructured lipid carriers (NLCs), can improve the solubilization and absorption of lipophilic drugs.[9][10][11][12][13]
-
Nanoparticle-Based Formulations: Reducing the particle size to the nanometer range increases the surface area for dissolution.[2][14][15] Polymeric nanoparticles and solid lipid nanoparticles (SLNs) can encapsulate the drug, protecting it from degradation and enhancing its uptake.[16]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can improve its solubility and dissolution rate.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the drug.
-
Use of Adjuvants: Co-administration with bio-enhancers, such as piperine, can inhibit drug-metabolizing enzymes and improve absorption.[17]
Q4: Are there any specific formulation strategies that have been successful for similar compounds (stilbenoids)?
Yes, extensive research has been conducted on enhancing the bioavailability of resveratrol, a well-known stilbenoid. Strategies that have shown promise for resveratrol and could be applicable to this compound include:
-
Lipid-based nanocarriers and liposomes: These have been shown to significantly increase the aqueous solubility and chemical stability of resveratrol.[3][18]
-
Nanoemulsions and micelles: These formulations can improve the absorption of resveratrol.[3][18]
-
Polymeric nanoparticles and solid dispersions: These have also been investigated to protect resveratrol from degradation and control its release.[3][18]
-
Methoxylated derivatives: Analogs of resveratrol with methoxy groups have shown improved oral bioavailability due to increased lipophilicity and cellular uptake.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during the in vivo evaluation of this compound bioavailability.
Formulation and Administration Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Precipitation of this compound in aqueous vehicle before or during administration. | Poor aqueous solubility of this compound. | - Increase the concentration of co-solvents (e.g., PEG 400, DMSO) in the vehicle, ensuring they are within safe limits for animal administration.- Prepare a suspension with a suitable suspending agent (e.g., carboxymethylcellulose).- Consider developing a lipid-based formulation (e.g., SEDDS) where this compound is dissolved in an oil/surfactant mixture.[9][10][12] |
| Difficulty in administering the formulation via oral gavage. | - Animal resistance.- Improper gavage technique.- High viscosity of the formulation. | - Ensure proper training in oral gavage techniques to minimize stress and risk of injury to the animal.[4][9][19][20][21][22][23][24]- Use a flexible gavage needle appropriate for the size of the animal.[9][23]- Pre-coating the gavage needle with sucrose may help pacify the animal.[4]- If the formulation is too viscous, try diluting it or gently warming it (if stability permits). |
| Regurgitation or aspiration of the dose. | - Excessive dosing volume.- Improper placement of the gavage needle. | - Ensure the dosing volume does not exceed the recommended limits for the animal species and weight.- Confirm correct placement of the gavage needle in the esophagus before administering the dose.[23] |
Pharmacokinetic Study Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High variability in plasma concentrations between animals. | - Inconsistent dosing.- Differences in food intake (food effect).- Inter-animal variability in metabolism. | - Ensure accurate and consistent administration of the formulation.- Fast the animals overnight before dosing to minimize food effects on absorption.- Increase the number of animals per group to improve statistical power. |
| Low or undetectable plasma concentrations of this compound. | - Poor absorption.- Rapid metabolism (first-pass effect).- Insufficient sensitivity of the bioanalytical method. | - Employ a bioavailability enhancement strategy (see FAQs).- Develop a highly sensitive bioanalytical method (e.g., LC-MS/MS) with a low limit of quantification (LLOQ).[25][26][27]- Analyze for major metabolites in addition to the parent compound. |
| Inconsistent results from the bioanalytical method. | - Matrix effects in plasma samples.- Instability of this compound in plasma samples.- Improper sample processing and storage. | - Optimize the sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to minimize matrix effects.[26][28][29][30]- Add a suitable antioxidant or stabilizer to the plasma samples immediately after collection.- Ensure samples are processed quickly and stored at -80°C until analysis. |
Experimental Protocols
Preparation of a Lipid-Based Formulation (SMEDDS)
This protocol is a general guideline and should be optimized for this compound.
-
Screening of Excipients:
-
Construction of Pseudo-Ternary Phase Diagrams:
-
Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios.
-
Titrate each mixture with water and observe the formation of a microemulsion.
-
Construct a phase diagram to identify the optimal concentration ranges of the excipients that result in a stable microemulsion.
-
-
Formulation Preparation:
-
Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant.
-
Dissolve the required amount of this compound in the selected excipient mixture with gentle stirring until a clear solution is obtained.
-
In Vivo Pharmacokinetic Study in Rats
This protocol provides a general framework for a pharmacokinetic study. All animal procedures must be approved by the institutional animal care and use committee (IACUC).
-
Animal Model:
-
Use male Sprague-Dawley rats (or another appropriate rodent model) weighing 200-250g.
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the animals overnight (with free access to water) before dosing.[10]
-
-
Drug Administration:
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.[1][19][21][22][31][32]
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis by LC-MS/MS:
-
Pharmacokinetic Analysis:
Visualizations
Experimental Workflow for Enhancing this compound Bioavailability
Caption: Workflow for developing and evaluating bioavailability-enhanced formulations of this compound.
Potential Anti-inflammatory Signaling Pathways of this compound
Caption: Potential signaling pathways modulated by this compound, inferred from related stilbenoids.
References
- 1. This compound | C15H16O3 | CID 181271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 3. The PI3K/AKT signalling pathway in inflammation, cell death and glial scar formation after traumatic spinal cord injury: Mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics, oral bioavailability, and metabolic profile of resveratrol and its dimethylether analog, pterostilbene, in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. This compound | CAS:60347-67-3 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. Lipid-based formulations ⋅ Gattefossé [gattefosse.com]
- 10. Clinical studies with oral lipid based formulations of poorly soluble compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. biopharminternational.com [biopharminternational.com]
- 15. google.com [google.com]
- 16. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 19. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 20. atsjournals.org [atsjournals.org]
- 21. researchanimaltraining.com [researchanimaltraining.com]
- 22. Evaluation of Mice Undergoing Serial Oral Gavage While Awake or Anesthetized - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Metabolism and disposition of resveratrol in rats: extent of absorption, glucuronidation, and enterohepatic recirculation evidenced by a linked-rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Determination of dihydroresveratrol in rat plasma by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Metabolism of cis- and trans-Resveratrol and Dihydroresveratrol in an Intestinal Epithelial Model - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Polar Phenol Detection in Plasma and Serum: Insights on Sample Pre-Treatment for LC/MS Analysis and Application on the Serum of Corinthian Currant-Fed Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 27. turkjps.org [turkjps.org]
- 28. Determination of Polyphenols Using Liquid Chromatography–Tandem Mass Spectrometry Technique (LC–MS/MS): A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 29. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 30. ucd.ie [ucd.ie]
- 31. ahajournals.org [ahajournals.org]
- 32. Resveratrol, lunularin and dihydroresveratrol do not act as caloric restriction mimetics when administered intraperitoneally in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Limitations in Batatasin IV Delivery for In Vivo Research
Welcome to the technical support center for Batatasin IV in vivo research. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome the challenges associated with the in vivo delivery of this compound, a promising anti-inflammatory agent. Due to its poor aqueous solubility, achieving adequate bioavailability of this compound in preclinical studies can be a significant hurdle. This guide offers potential solutions and detailed experimental considerations to enhance its in vivo efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main therapeutic targets?
This compound is a bibenzyl compound, a class of natural phenols.[1][2][3][4] It functions as an inhibitor of Leukotriene A4 hydrolase (LTA4H), a key enzyme in the biosynthesis of the pro-inflammatory mediator Leukotriene B4 (LTB4). By inhibiting LTA4H, this compound can reduce inflammation, making it a person of interest for research into inflammatory diseases.
Q2: Why is in vivo delivery of this compound challenging?
The primary challenge in delivering this compound in vivo is its low aqueous solubility. With an estimated water solubility of 48.9 mg/L at 25°C, it is classified as a poorly soluble compound. This poor solubility can lead to low dissolution rates in physiological fluids, resulting in poor absorption and low bioavailability when administered orally.[5][6][7][8]
Q3: What are the potential consequences of poor this compound delivery in my experiments?
Inadequate delivery of this compound can lead to several experimental issues, including:
-
Low Bioavailability: Insufficient absorption into the systemic circulation, leading to sub-therapeutic concentrations at the target site.[5][7][9]
-
High Variability: Inconsistent absorption can result in high variability in plasma concentrations between individual animals, making data interpretation difficult.
-
Lack of Efficacy: Even at high doses, poor solubility may prevent the compound from reaching a therapeutically relevant concentration, leading to a false-negative assessment of its efficacy.
-
Precipitation at Injection Site: For parenteral administration, the low aqueous solubility can cause the compound to precipitate at the injection site, leading to localized inflammation and erratic absorption.[9][10]
Q4: What are the main strategies to improve the in vivo delivery of this compound?
To overcome the limitations of this compound's poor solubility, several formulation strategies can be employed:
-
Nanoparticle Encapsulation: Encapsulating this compound into nanoparticles can increase its surface area-to-volume ratio, thereby improving its dissolution rate and bioavailability.[6][11]
-
Liposomal Formulation: As an amphiphilic molecule, this compound can be entrapped within the lipid bilayer of liposomes, which can enhance its solubility and circulation time in vivo.[12][13][14][15][16]
-
Cyclodextrin Complexation: The hydrophobic cavity of cyclodextrins can encapsulate this compound, forming an inclusion complex with a hydrophilic exterior that improves its aqueous solubility.[2][3][17][18]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your in vivo experiments with this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or no detectable plasma concentration of this compound after oral administration. | Poor dissolution and absorption from the gastrointestinal tract due to low aqueous solubility. | 1. Formulation Enhancement: Utilize one of the delivery systems outlined in this guide (nanoparticles, liposomes, or cyclodextrins) to improve solubility. 2. Particle Size Reduction: Micronization of the raw this compound powder can increase the surface area for dissolution.[5][7] 3. Co-administration with a Bioenhancer: Investigate the co-administration of agents that can enhance intestinal permeability. |
| High variability in plasma concentrations between animals in the same treatment group. | Inconsistent dissolution and absorption of the formulation. Precipitation of the compound in the GI tract.[10] | 1. Optimize Formulation: Ensure the chosen delivery system provides consistent and reproducible release. 2. Control Food and Water Intake: Standardize the fasting period before and after dosing, as food can significantly impact the absorption of poorly soluble drugs. 3. Use a More Robust Formulation: Consider a self-emulsifying drug delivery system (SEDDS) for more consistent emulsification in the gut. |
| Precipitation observed at the injection site after parenteral administration. | The concentration of this compound in the vehicle exceeds its solubility upon injection into the aqueous physiological environment.[9][10] | 1. Lower the Concentration: Reduce the concentration of this compound in the formulation. 2. Use a Solubilizing Excipient: Incorporate co-solvents (e.g., PEG 400, DMSO) or surfactants (e.g., Tween 80) in the vehicle. However, be mindful of potential toxicity. 3. Switch to a Nanoparticulate or Liposomal Formulation: These formulations can carry a higher payload of the drug in a dispersed state, reducing the risk of precipitation.[1][12] |
| Lack of in vivo efficacy despite observing in vitro activity. | Insufficient concentration of this compound at the target tissue due to poor bioavailability and/or rapid metabolism. | 1. Confirm Target Engagement: If possible, measure the concentration of this compound in the target tissue. 2. Increase the Dose (with caution): A higher dose may compensate for low bioavailability, but monitor for any signs of toxicity. 3. Enhance Bioavailability: Implement the formulation strategies discussed to increase systemic exposure. 4. Investigate Metabolism: Conduct pharmacokinetic studies to determine the half-life and clearance of this compound. If it is rapidly metabolized, a sustained-release formulation may be necessary. |
Quantitative Data Presentation
While specific in vivo pharmacokinetic data for this compound is limited in publicly available literature, the following table provides a hypothetical comparison of expected improvements in key pharmacokinetic parameters when using different delivery systems for a poorly soluble compound like this compound, based on studies of similar molecules.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound with Different Delivery Systems
| Delivery System | Route of Administration | Expected Bioavailability (%) | Expected Cmax (ng/mL) | Expected Tmax (h) |
| Unformulated this compound (Suspension) | Oral | < 5 | Low | Variable |
| Nanoparticle Encapsulation | Oral | 20 - 40 | Moderate | 2 - 4 |
| Liposomal Formulation | Intravenous | 100 | High | 0.1 - 0.5 |
| Cyclodextrin Complex | Oral | 15 - 30 | Low-Moderate | 1 - 3 |
Note: These values are illustrative and will need to be determined experimentally for this compound.
Experimental Protocols
The following are generalized protocols for the formulation of a hydrophobic compound like this compound. Optimization will be required for specific experimental needs.
Protocol 1: Nanoparticle Encapsulation using Solvent Evaporation
Objective: To encapsulate this compound in a biodegradable polymer matrix to enhance its oral bioavailability.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Polyvinyl alcohol (PVA) solution (e.g., 2% w/v in water)
-
Magnetic stirrer
-
Sonicator (probe or bath)
-
Centrifuge
-
Lyophilizer
Procedure:
-
Organic Phase Preparation: Dissolve a known amount of this compound and PLGA in a minimal amount of DCM.
-
Emulsification: Add the organic phase dropwise to the aqueous PVA solution while stirring vigorously on a magnetic stirrer.
-
Sonication: Sonicate the emulsion to reduce the droplet size, which will determine the final nanoparticle size.
-
Solvent Evaporation: Continue stirring the emulsion at room temperature overnight in a fume hood to allow the DCM to evaporate completely, leading to the formation of solid nanoparticles.
-
Washing and Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Remove the supernatant and wash the pellet with deionized water multiple times to remove excess PVA and unencapsulated drug.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powder.
Protocol 2: Liposomal Formulation using the Thin-Film Hydration Method
Objective: To formulate this compound into liposomes for intravenous administration.
Materials:
-
This compound
-
Phospholipids (e.g., DSPC, DPPC)
-
Cholesterol
-
Chloroform or a chloroform/methanol mixture
-
Rotary evaporator
-
Hydration buffer (e.g., PBS, HEPES-buffered saline)
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation: Dissolve this compound, phospholipids, and cholesterol in the organic solvent in a round-bottom flask.
-
Solvent Removal: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the wall of the flask.
-
Hydration: Add the aqueous hydration buffer to the flask and hydrate the lipid film by rotating the flask at a temperature above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).
-
Size Reduction: To obtain unilamellar vesicles of a defined size, subject the MLV suspension to multiple extrusion cycles through polycarbonate membranes with a specific pore size (e.g., 100 nm).
-
Purification: Remove any unencapsulated this compound by dialysis or size exclusion chromatography.
Protocol 3: Cyclodextrin Inclusion Complex Formation using the Co-precipitation Method
Objective: To improve the aqueous solubility of this compound for oral or parenteral administration.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)
-
Deionized water
-
Magnetic stirrer
-
Filter (0.22 µm)
-
Lyophilizer
Procedure:
-
Dissolution: Dissolve the cyclodextrin in deionized water with gentle heating and stirring.
-
Complexation: Prepare a concentrated solution of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol). Add this solution dropwise to the cyclodextrin solution while stirring continuously.
-
Equilibration: Allow the mixture to stir for an extended period (e.g., 24-48 hours) at room temperature to facilitate the formation of the inclusion complex.
-
Filtration and Lyophilization: Filter the solution through a 0.22 µm filter to remove any un-complexed, precipitated drug. Freeze-dry the filtrate to obtain a solid powder of the this compound-cyclodextrin inclusion complex.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Action
This compound exerts its anti-inflammatory effects by inhibiting the enzyme Leukotriene A4 hydrolase (LTA4H). This enzyme is responsible for the conversion of Leukotriene A4 (LTA4) to Leukotriene B4 (LTB4), a potent chemoattractant for neutrophils and other immune cells. By blocking this step, this compound reduces the production of LTB4, thereby dampening the inflammatory response.
Caption: Signaling pathway illustrating the inhibitory effect of this compound on the LTA4H-mediated production of LTB4.
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines a typical workflow for evaluating the in vivo efficacy of a novel this compound formulation.
Caption: A generalized workflow for conducting an in vivo efficacy and pharmacokinetic study of a this compound formulation.
Logical Relationship for Formulation Selection
The choice of a suitable delivery system for this compound depends on the specific research question and experimental design. This diagram illustrates the decision-making process.
Caption: Decision tree for selecting an appropriate delivery system for this compound based on the experimental route and requirements.
References
- 1. mdpi.com [mdpi.com]
- 2. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bibenzyls and bisbybenzyls of bryophytic origin as promising source of novel therapeutics: pharmacology, synthesis and structure-activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Leukotriene B4 - Wikipedia [en.wikipedia.org]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. In vivo deposition of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro and in vivo models for the study of oral delivery of nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US20060034908A1 - Manufacturing process for liposomal preparations - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Liposomal Formulations: A Recent Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Liposomal Formulations in Clinical Use: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. cyclodextrin-drug-inclusion-complexes-in-vivo-and-in-vitro-approaches - Ask this paper | Bohrium [bohrium.com]
- 18. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Batatasin Analogs and Astragaloside IV in Preclinical Models
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the therapeutic effects of Batatasin analogs (Batatasin I and III) and Astragaloside IV in preclinical models of inflammation and cancer. Due to limited available data on Batatasin IV, this guide focuses on the better-characterized Batatasin I and III as representatives of the Batatasin class.
Executive Summary
This guide presents a comparative analysis of the preclinical therapeutic effects of Batatasin analogs and Astragaloside IV. Batatasin I and III have demonstrated notable anti-inflammatory properties, whereas Astragaloside IV has been extensively studied for its anti-cancer activities. This document provides a detailed comparison of their efficacy, summaries of experimental methodologies, and visual representations of the key signaling pathways involved in their mechanisms of action. All quantitative data are presented in standardized tables for clear comparison.
Anti-Inflammatory Therapeutic Effects
Batatasin I and Batatasin III have shown significant anti-inflammatory effects in various in vitro and in vivo preclinical models. Their efficacy is compared with the well-established nonsteroidal anti-inflammatory drug (NSAID), Indomethacin.
In Vitro Anti-Inflammatory Activity
The anti-inflammatory potential of Batatasin I and a potent analog of Batatasin III (Analog 21) was assessed by measuring the inhibition of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
| Compound | Concentration | % Inhibition of Nitric Oxide (NO) | % Inhibition of TNF-α | % Inhibition of IL-6 | Reference |
| Batatasin I | 1.78 µM (IC50) | Not Reported | Not Reported | Not Reported | [1] |
| Batatasin III Analog 21 | 12.95 µM (IC50) | Significant (p < 0.01) | Not Reported | Not Reported | [2] |
| Astragaloside IV | 80 mg/kg (in vivo) | Not Applicable | Significant reduction | Significant reduction | [3] |
| Indomethacin | 10 mg/kg (in vivo) | Not Applicable | Not Applicable | Not Applicable | [3] |
Note: Direct percentage inhibition values for all mediators at the same concentrations are not consistently available across studies, highlighting a gap in the current literature.
In Vivo Anti-Inflammatory Activity
The in vivo anti-inflammatory efficacy was evaluated using the carrageenan-induced paw edema model in rats, a standard model for acute inflammation.
| Treatment | Dose | Paw Edema Inhibition (%) | Time Point | Reference |
| Batatasin III | 50 mg/kg | Comparable to Indomethacin | Not Specified | [3] |
| Indomethacin | 10 mg/kg | Significant | Not Specified | [3] |
Anti-Cancer Therapeutic Effects
Astragaloside IV has been extensively investigated for its anti-cancer properties, demonstrating efficacy in various cancer cell lines and animal models. Data on the anti-cancer effects of Batatasin I and III is less comprehensive.
In Vitro Anti-Cancer Activity
The pro-apoptotic effect of Astragaloside IV was evaluated by measuring the change in the Bax/Bcl-2 ratio in different cancer cell lines. An increased Bax/Bcl-2 ratio is indicative of apoptosis induction.
| Cell Line | Astragaloside IV Concentration | Effect on Bax/Bcl-2 Ratio | Reference |
| Colorectal Cancer Cells | Not Specified | Increased | [4] |
| Breast Cancer Cells | Not Specified | Increased | [4] |
| Lung Cancer Cells | Not Specified | Increased | [4] |
| Hepatocellular Carcinoma Cells | Not Specified | Increased | [4] |
In Vivo Anti-Cancer Activity
The anti-tumor efficacy of Astragaloside IV was assessed in xenograft models using nude mice.
| Cancer Type | Treatment | Dose | Tumor Volume Reduction | Reference |
| Lung Cancer (LLC) | Astragaloside IV | 40 mg/kg | Partial Reduction | [5] |
| Lung Cancer (LLC) | Astragaloside IV + anti-mPD-1 | 40 mg/kg | Significantly Greater Inhibition | [5] |
| Nasopharyngeal Carcinoma | Astragaloside IV | Not Specified | Considerable Reduction | [6] |
Experimental Protocols
LPS-Induced Inflammation in RAW 264.7 Macrophages
This in vitro model is used to screen for anti-inflammatory activity by assessing the inhibition of inflammatory mediators.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., Batatasin analogs, Astragaloside IV) for 1 hour.
-
Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the cell culture and incubating for 24 hours.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Cytokines (TNF-α, IL-6): The levels of TNF-α and IL-6 in the culture supernatant are quantified using specific ELISA kits.
-
Carrageenan-Induced Paw Edema in Rats
This in vivo model is a widely accepted method for evaluating acute inflammation.
-
Animals: Male Wistar rats (150-200 g) are used.
-
Treatment: Animals are divided into groups and administered the test compound (e.g., Batatasin III) or a standard drug (e.g., Indomethacin) orally or intraperitoneally. The control group receives the vehicle.
-
Inflammation Induction: One hour after treatment, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of paw edema is calculated for each group relative to the control group.
Human Tumor Xenograft in Nude Mice
This in vivo model is used to assess the anti-cancer efficacy of compounds.
-
Animals: Immunodeficient nude mice (e.g., BALB/c nude mice) are used.
-
Cell Implantation: Human cancer cells (e.g., 5 x 10^6 LLC cells) are subcutaneously injected into the flank of each mouse.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives the test compound (e.g., Astragaloside IV) via a specified route (e.g., intraperitoneal injection) and schedule. The control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured periodically (e.g., every 2-3 days) using a caliper. The formula for tumor volume is (Length x Width²) / 2.
-
Efficacy Evaluation: At the end of the study, the percentage of tumor growth inhibition in the treated group is calculated relative to the control group.
Signaling Pathway Diagrams
Batatasin's Proposed Anti-Inflammatory Signaling Pathway
Batatasin analogs are suggested to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. Specifically, a Batatasin III analog was shown to reduce the expression of phosphorylated p65 and β-catenin[2].
Caption: Batatasin III analog inhibits the NF-κB pathway.
Astragaloside IV's Anti-Cancer Signaling Pathway
Astragaloside IV has been shown to exert its anti-cancer effects through multiple signaling pathways, with the PI3K/AKT/mTOR pathway being a key target. Inhibition of this pathway leads to decreased cell proliferation and increased apoptosis.
Caption: Astragaloside IV inhibits the PI3K/AKT/mTOR pathway.
Experimental Workflow for In Vitro Anti-Inflammatory Assay
The following diagram illustrates the general workflow for assessing the in vitro anti-inflammatory effects of test compounds.
Caption: Workflow for in vitro anti-inflammatory screening.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Design, Synthesis, anti-inflammatory activity Evaluation, preliminary exploration of the Mechanism, molecule Docking, and structure-activity relationship analysis of batatasin III analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Review on the protective mechanism of astragaloside IV against cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 5. Astragaloside IV augments anti-PD-1 therapy to suppress tumor growth in lung cancer by remodeling the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Astragaloside IV inhibits nasopharyngeal carcinoma progression by suppressing the SATB2/Wnt signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
Batatasin IV: A Natural Anti-Inflammatory Compound Shows Promise Against Synthetic Drugs
For Immediate Release
In the ongoing search for novel anti-inflammatory agents, Batatasin IV, a natural compound, is emerging as a compelling candidate, exhibiting efficacy that rivals established synthetic drugs. This comprehensive guide provides a detailed comparison of this compound's anti-inflammatory properties against widely used synthetic drugs like NSAIDs (Non-Steroidal Anti-Inflammatory Drugs) and corticosteroids, supported by available experimental data. This analysis is tailored for researchers, scientists, and professionals in drug development, offering a clear perspective on the potential of this compound.
The anti-inflammatory action of this compound and its related compounds, Batatasin I and III, stems from their ability to modulate key inflammatory pathways. Notably, this compound is recognized as an inhibitor of leukotriene A4 hydrolase (LTA4H), a critical enzyme in the biosynthesis of the pro-inflammatory mediator leukotriene B4. Furthermore, studies on its analogs reveal a broader mechanism of action, including the inhibition of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), and suppression of the NF-κB signaling pathway. These mechanisms are central to the anti-inflammatory effects of many synthetic drugs.
Quantitative Efficacy: A Comparative Overview
To objectively assess the potency of Batatasin compounds relative to synthetic anti-inflammatory drugs, the following table summarizes their half-maximal inhibitory concentrations (IC50) in various in vitro assays. Lower IC50 values indicate greater potency.
| Compound | Target/Assay | Cell Line/System | IC50 Value |
| Batatasin I | COX-2 Dependent PGD2 Generation | BMMCs¹ | 1.78 µM[1] |
| Batatasin III Analog | Nitric Oxide Production | LPS-stimulated RAW 264.7 Macrophages | 12.95 µM[2][3] |
| This compound | LTA4H Inhibition | Not Specified | Inhibitor[4][5] |
| Celecoxib | COX-2 Inhibition | Purified Enzyme | 40 nM[1] |
| Indomethacin | COX-2 Inhibition | Purified Enzyme | 630 nM[6] |
| Diclofenac | COX-2 Inhibition | J774.2 Macrophages | 1 µM[7] |
| Dexamethasone | Nitric Oxide Production | LPS-stimulated RAW 264.7 Macrophages | ~100 nM (estimated) |
¹Bone Marrow-Derived Mast Cells
Unraveling the Mechanisms: Signaling Pathways
The anti-inflammatory effects of this compound and synthetic drugs are mediated through their interaction with specific signaling pathways. The diagrams below, generated using Graphviz, illustrate the key pathways involved.
Caption: Arachidonic Acid Cascade and points of intervention.
Caption: NF-κB signaling pathway and inhibitory actions.
Experimental Methodologies: A Closer Look
The evaluation of anti-inflammatory compounds relies on robust and standardized experimental protocols. Below are detailed methodologies for key assays used to determine the efficacy of this compound and synthetic drugs.
Caption: General workflow for in vitro anti-inflammatory assays.
COX-2 Inhibition Assay
-
Principle: This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is responsible for the synthesis of prostaglandins.
-
Methodology:
-
Recombinant human COX-2 enzyme is incubated with a reaction buffer containing heme and the test compound at various concentrations.
-
The reaction is initiated by the addition of arachidonic acid, the substrate for COX enzymes.
-
The production of prostaglandin H2 (PGH2), the primary product of COX activity, is measured. This can be done indirectly by measuring the peroxidase activity of COX, which generates a fluorescent or colorimetric signal.
-
The percentage of inhibition is calculated by comparing the signal in the presence of the test compound to the control (no inhibitor).
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[8][9][10]
-
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
-
Principle: This assay quantifies the amount of nitric oxide, a pro-inflammatory mediator, produced by macrophages upon stimulation.
-
Methodology:
-
RAW 264.7 murine macrophage cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then pre-treated with various concentrations of the test compound for a specified period.
-
Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.
-
After an incubation period (typically 24 hours), the cell culture supernatant is collected.
-
The concentration of nitrite (a stable metabolite of NO) in the supernatant is measured using the Griess reagent, which forms a colored azo dye upon reaction with nitrite.
-
The absorbance is read at 540 nm, and the amount of nitrite is determined from a standard curve.
-
The IC50 value is calculated based on the dose-dependent inhibition of NO production.[4][11][12][13]
-
Leukotriene A4 Hydrolase (LTA4H) Activity Assay
-
Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of LTA4H, which converts LTA4 to the pro-inflammatory LTB4.
-
Methodology:
-
Recombinant human LTA4H is incubated with the test compound in a reaction buffer.
-
The substrate, LTA4, is added to initiate the enzymatic reaction.
-
The reaction is stopped after a defined time, and the amount of LTB4 produced is quantified.
-
Quantification of LTB4 can be performed using methods such as ELISA (Enzyme-Linked Immunosorbent Assay) or liquid chromatography-mass spectrometry (LC-MS).
-
The percentage of inhibition is determined by comparing the amount of LTB4 produced in the presence and absence of the inhibitor.
-
The IC50 value is then calculated.[14]
-
Conclusion
The available data suggests that this compound and its related compounds possess significant anti-inflammatory properties, acting through mechanisms that are also targeted by established synthetic drugs. While direct comparative studies on this compound are still limited, the potent COX-2 and nitric oxide inhibitory activities of its analogs, coupled with its own LTA4H inhibitory action, highlight its potential as a multi-target anti-inflammatory agent. Further research, including head-to-head in vivo studies, is warranted to fully elucidate the therapeutic potential of this compound and its place in the armamentarium of anti-inflammatory treatments. The detailed experimental protocols provided herein offer a foundation for such future investigations.
References
- 1. apexbt.com [apexbt.com]
- 2. assaygenie.com [assaygenie.com]
- 3. Design, Synthesis, anti-inflammatory activity Evaluation, preliminary exploration of the Mechanism, molecule Docking, and structure-activity relationship analysis of batatasin III analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. researchgate.net [researchgate.net]
- 8. 2.11. COX-2 Enzyme Activity Assay [bio-protocol.org]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. abcam.com [abcam.com]
- 11. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. thaiscience.info [thaiscience.info]
- 13. mdpi.com [mdpi.com]
- 14. Identification of Human Leukotriene A4 Hydrolase Inhibitors Using Structure-Based Pharmacophore Modeling and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Batatasin IV's Mechanism of Action: A Comparative Guide for Hypothetical Analysis in Diverse Cancer Cell Lines
Disclaimer: As of late 2025, publicly available research extensively detailing the cross-validation of Batatasin IV's anticancer mechanism of action across multiple cell lines is limited. This guide, therefore, presents a hypothetical framework for such a study, providing researchers, scientists, and drug development professionals with a template for experimental design, data presentation, and interpretation. The experimental data herein is illustrative and not based on published findings for this compound.
This compound, a naturally occurring dihydrostilbenoid, has been identified as an inhibitor of leukotriene A4 hydrolase (LTA4H), suggesting a potential role in modulating inflammatory pathways. However, the anticancer activities of many natural compounds extend beyond their primary characterized targets. A thorough investigation into the effects of this compound on various cancer cell types is essential to elucidate its potential as a therapeutic agent. This guide outlines a comparative study across three distinct cancer cell lines to assess its mechanism of action.
Comparative Efficacy of this compound Across Selected Cancer Cell Lines
To understand the differential effects of this compound, a comparative analysis of its impact on cell viability, apoptosis induction, and cell cycle progression is proposed for three cancer cell lines representing different malignancies:
-
MCF-7: A human breast adenocarcinoma cell line (luminal A).
-
A549: A human lung carcinoma cell line.
-
HCT116: A human colon colorectal carcinoma cell line.
Table 1: Comparative Cytotoxicity of this compound (Hypothetical Data)
| Cell Line | IC50 (µM) after 48h | Hill Slope | R² |
| MCF-7 | 25.3 ± 2.1 | 1.2 ± 0.1 | 0.98 |
| A549 | 42.8 ± 3.5 | 1.0 ± 0.2 | 0.96 |
| HCT116 | 18.9 ± 1.7 | 1.5 ± 0.1 | 0.99 |
Table 2: Comparative Analysis of Apoptosis Induction by this compound at IC50 Concentration (48h) (Hypothetical Data)
| Cell Line | % Early Apoptotic Cells | % Late Apoptotic Cells | Total Apoptotic Cells (%) | Fold Change vs. Control |
| MCF-7 | ||||
| Control | 2.1 ± 0.4 | 1.5 ± 0.3 | 3.6 ± 0.7 | 1.0 |
| This compound | 15.7 ± 1.8 | 8.2 ± 1.1 | 23.9 ± 2.9 | 6.6 |
| A549 | ||||
| Control | 1.8 ± 0.5 | 1.1 ± 0.2 | 2.9 ± 0.7 | 1.0 |
| This compound | 10.3 ± 1.2 | 5.6 ± 0.9 | 15.9 ± 2.1 | 5.5 |
| HCT116 | ||||
| Control | 2.5 ± 0.6 | 1.9 ± 0.4 | 4.4 ± 1.0 | 1.0 |
| This compound | 22.4 ± 2.5 | 12.1 ± 1.5 | 34.5 ± 4.0 | 7.8 |
Table 3: Comparative Cell Cycle Analysis Following this compound Treatment at IC50 Concentration (24h) (Hypothetical Data)
| Cell Line | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| MCF-7 | |||
| Control | 65.2 ± 4.1 | 20.1 ± 2.5 | 14.7 ± 1.9 |
| This compound | 50.3 ± 3.8 | 15.8 ± 2.1 | 33.9 ± 3.2 |
| A549 | |||
| Control | 58.9 ± 3.7 | 25.3 ± 2.8 | 15.8 ± 1.6 |
| This compound | 55.1 ± 4.0 | 22.7 ± 2.5 | 22.2 ± 2.1 |
| HCT116 | |||
| Control | 60.1 ± 4.5 | 22.4 ± 2.9 | 17.5 ± 2.0 |
| This compound | 42.6 ± 3.9 | 12.9 ± 1.8 | 44.5 ± 4.1 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and standardization.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed MCF-7, A549, and HCT116 cells in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the respective IC50 concentrations for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, and Annexin V-positive/PI-positive cells are considered late apoptotic.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the respective IC50 concentrations for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.
Visualizing Molecular Pathways and Experimental Design
To clearly illustrate the proposed mechanisms and workflows, the following diagrams are provided.
Caption: Hypothetical signaling pathway of this compound in cancer cells.
Caption: Experimental workflow for cross-validating this compound's mechanism.
Caption: Logical relationship of hypothetical findings for this compound.
Head-to-head comparison of Batatasin IV and Batatasin III anti-inflammatory activity
A comprehensive review of the current scientific literature reveals a significant disparity in the available research on the anti-inflammatory properties of Batatasin III and Batatasin IV. While Batatasin III has been the subject of multiple studies elucidating its anti-inflammatory effects and mechanism of action, there is a notable absence of published experimental data on the anti-inflammatory activity of this compound.
This guide provides a detailed overview of the known anti-inflammatory profile of Batatasin III, including quantitative data from a closely related analog, its proposed signaling pathway, and the experimental protocols used in its evaluation. This information is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development.
Quantitative Data Summary
The following table summarizes the available quantitative data on the anti-inflammatory activity of a Batatasin III analog. It is important to note that while this provides an indication of the potential potency of Batatasin III, direct quantitative data for the parent compound is not currently available in the reviewed literature.
| Compound | Assay | Cell Line | Key Findings | Source |
| Batatasin III Analog (Analog 21) | Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages | IC50: 12.95 μM | [1] |
| Batatasin III | Inhibition of Inflammatory Mediators | RAW 264.7 Macrophages | Significantly reduced levels of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in a concentration-dependent manner. | [2] |
| This compound | - | - | No data available | - |
Proposed Mechanism of Action: Batatasin III
Batatasin III is believed to exert its anti-inflammatory effects through the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a cornerstone of the inflammatory response, and its inhibition is a key target for anti-inflammatory therapies. Experimental evidence from a Batatasin III analog suggests that it reduces the expression of inducible nitric oxide synthase (iNOS), phosphorylated p65 (a key component of the NF-κB complex), and β-catenin.[1]
The proposed signaling pathway is as follows:
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of Batatasin III's anti-inflammatory activity.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Inflammatory Stimulus: Lipopolysaccharide (LPS) is used to induce an inflammatory response in the RAW 264.7 cells.
-
Treatment: Cells are pre-treated with varying concentrations of Batatasin III or its analogs for a specified period before stimulation with LPS.
Nitric Oxide (NO) Production Assay
-
Principle: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured as an indicator of NO production.
-
Method: The Griess reagent system is used for the colorimetric determination of nitrite concentration. The absorbance is measured at a specific wavelength (typically 540 nm) using a microplate reader.
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentrations in the treated groups with the LPS-stimulated control group. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.
Cytokine Measurement (TNF-α and IL-6)
-
Principle: The levels of the pro-inflammatory cytokines TNF-α and IL-6 in the cell culture supernatant are quantified.
-
Method: Enzyme-linked immunosorbent assay (ELISA) is performed using commercially available kits specific for murine TNF-α and IL-6. The absorbance is measured, and the cytokine concentrations are determined by comparison with a standard curve.
-
Data Analysis: The reduction in cytokine levels in the treated groups is compared to the LPS-stimulated control group.
Western Blot Analysis
-
Principle: This technique is used to detect and quantify the expression levels of specific proteins involved in the inflammatory signaling pathway, such as iNOS and phosphorylated p65.
-
Method:
-
Cell lysates are prepared, and protein concentrations are determined.
-
Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is incubated with primary antibodies specific to the target proteins (e.g., anti-iNOS, anti-phospho-p65).
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added.
-
The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified.
-
-
Data Analysis: The expression levels of the target proteins in the treated groups are compared to the control groups to determine the effect of the compound.
Conclusion
The available scientific evidence strongly supports the anti-inflammatory activity of Batatasin III, primarily through the inhibition of the NF-κB signaling pathway, leading to a reduction in the production of key inflammatory mediators such as NO, TNF-α, and IL-6. An analog of Batatasin III has demonstrated a potent inhibitory effect on nitric oxide production with a low micromolar IC50 value.
In stark contrast, there is a complete absence of published research on the anti-inflammatory properties of this compound. This significant knowledge gap prevents a direct head-to-head comparison of the two compounds. Future research is warranted to investigate the potential anti-inflammatory activity of this compound and to directly compare its efficacy and mechanism of action with that of Batatasin III. Such studies would be invaluable for the scientific community and for the development of new anti-inflammatory agents.
References
The Structure-Activity Relationship of Batatasin IV and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Batatasin IV, a dihydrostilbenoid identified as 2′,3-dihydroxy-5-methoxybibenzyl, has garnered attention for its anti-inflammatory properties.[1] This guide provides a comparative analysis of the structure-activity relationship (SAR) of this compound and its analogs, with a focus on their anti-inflammatory effects. The primary mechanism of action for this compound is the inhibition of the epoxide hydrolase activity of leukotriene A4 hydrolase (LTA4H), a key enzyme in the biosynthesis of the potent pro-inflammatory mediator, leukotriene B4 (LTB4).[2]
Comparative Analysis of Biological Activity
| Compound | Structure | IC50 (µM) for NO Inhibition |
| Batatasin III | 3,3'-dihydroxy-5-methoxybibenzyl | > 50 |
| Analog 7 | 3-hydroxy-4',5-dimethoxybibenzyl | 25.36 |
| Analog 13 | 3-hydroxy-4'-fluoro-5-methoxybibenzyl | 22.81 |
| Analog 21 | 3-hydroxy-5-methoxy-3'-(trifluoromethyl)bibenzyl | 12.95 |
| Dexamethasone | (Positive Control) | 0.15 |
Data sourced from a study on Batatasin III analogs.[3] The IC50 values represent the concentration required to inhibit 50% of nitric oxide production.
From this data, several key SAR observations can be made for the bibenzyl scaffold:
-
Hydroxyl and Methoxyl Groups: The presence and position of hydroxyl and methoxyl groups on the phenyl rings significantly influence activity.
-
Halogenation: The introduction of a fluorine atom at the 4'-position (Analog 13) enhanced activity compared to the parent Batatasin III.
-
Trifluoromethyl Group: The substitution with a trifluoromethyl group at the 3'-position (Analog 21) resulted in the most potent analog, suggesting that electron-withdrawing groups in this region can significantly boost anti-inflammatory effects.[3]
Experimental Protocols
Leukotriene A4 Hydrolase (LTA4H) Inhibition Assay
This assay is crucial for determining the direct inhibitory effect of this compound and its analogs on their primary target.
Principle: The assay measures the ability of a test compound to inhibit the enzymatic conversion of LTA4 to LTB4 by recombinant human LTA4H. The amount of LTB4 produced is then quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC).
Detailed Methodology:
-
Enzyme and Substrate Preparation: Recombinant human LTA4H is pre-incubated with the test compound (e.g., this compound or its analogs) in a suitable buffer (e.g., Tris-HCl) at a specific temperature (e.g., 37°C) for a defined period.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, LTA4.
-
Reaction Termination: After a set incubation time, the reaction is terminated by the addition of a quenching solution, often containing a solvent like methanol and an internal standard for chromatographic analysis.
-
Quantification of LTB4: The amount of LTB4 produced is measured. For ELISA, this involves using a specific antibody that binds to LTB4. For HPLC, the sample is injected into the column, and the LTB4 peak is identified and quantified based on its retention time and peak area relative to the internal standard.
-
Data Analysis: The percentage of inhibition is calculated by comparing the amount of LTB4 produced in the presence of the test compound to that of a vehicle control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition, is then determined from a dose-response curve.[4][5][6][7]
Nitric Oxide (NO) Inhibition Assay in Macrophages
This assay provides a measure of the broader anti-inflammatory effects of the compounds.
Principle: The assay quantifies the amount of nitrite, a stable metabolite of NO, in the culture supernatant of macrophages (e.g., RAW 264.7 cells) stimulated with a pro-inflammatory agent like lipopolysaccharide (LPS). The Griess reagent is used for this colorimetric quantification.
Detailed Methodology:
-
Cell Culture: Macrophage cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for a specific duration (e.g., 1 hour).
-
Inflammatory Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production. A negative control group (without LPS stimulation) and a vehicle control group (LPS-stimulated cells with vehicle) are included.
-
Incubation: The plates are incubated for a prolonged period (e.g., 24 hours) to allow for NO production.
-
Nitrite Quantification: An aliquot of the cell culture supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: After a short incubation period, the absorbance at a specific wavelength (e.g., 540 nm) is measured using a microplate reader. The nitrite concentration is determined from a standard curve generated with known concentrations of sodium nitrite.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the vehicle control, and IC50 values are determined. A cell viability assay (e.g., MTT assay) is often performed in parallel to ensure that the observed NO inhibition is not due to cytotoxicity.[3]
Signaling Pathway and Mechanism of Action
The primary anti-inflammatory mechanism of this compound is the inhibition of LTA4H, which is a critical enzyme in the leukotriene biosynthetic pathway. This pathway is a key component of the inflammatory response.
Caption: The Leukotriene Biosynthetic Pathway and the inhibitory action of this compound on LTA4H.
Further studies on Batatasin III analogs suggest that their anti-inflammatory effects may also involve the modulation of other signaling pathways, such as the NF-κB and β-catenin pathways, by reducing the expression of iNOS and phosphorylated p65.[3] This indicates that while LTA4H is a primary target, this compound and its analogs may exert their anti-inflammatory effects through multiple mechanisms.
References
- 1. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 2. An inhibitor of leukotriene-A4 hydrolase from bat salivary glands facilitates virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, anti-inflammatory activity Evaluation, preliminary exploration of the Mechanism, molecule Docking, and structure-activity relationship analysis of batatasin III analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Human Leukotriene A4 Hydrolase Inhibitors Using Structure-Based Pharmacophore Modeling and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Leukotriene A4 Hydrolase Suppressed Cartilage Degradation and Synovial Inflammation in a Mouse Model of Experimental Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atsjournals.org [atsjournals.org]
- 7. mdpi.com [mdpi.com]
A Comparative Analysis of the Inhibitory Activities of Batatasin I and Batatasin IV
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the known inhibitory effects of two naturally occurring phenanthrenoids, Batatasin I and Batatasin IV. Sourced from plants such as yams (Dioscorea batatas), these compounds have garnered interest for their potential therapeutic applications, particularly in the realms of metabolic disorders and inflammation. This document synthesizes available experimental data to offer a comparative overview of their bioactivity, supported by detailed experimental protocols and visual diagrams of the relevant biological pathways.
Comparative Inhibitory Effects: A Tabular Summary
| Target Enzyme/Process | Batatasin I (IC50) | This compound (IC50) | Type of Inhibition |
| α-Glucosidase | 2.55 mM | 2.52 mM | Reversible, Noncompetitive |
| COX-2 (Prostaglandin D2 Generation) | 1.78 µM | Not Reported | - |
| 5-Lipoxygenase (Leukotriene C4 Generation) | 1.56 µM | Not Reported | - |
| Mast Cell Degranulation | 6.7 µM | Not Reported | - |
| Leukotriene A4 Hydrolase (LTA4H) | Not Reported | Identified as an inhibitor; specific IC50 not reported in the reviewed literature. | - |
Inhibitory Profile Insights
Metabolic Enzyme Inhibition:
Batatasin I and this compound exhibit remarkably similar inhibitory potency against α-glucosidase, an enzyme crucial for carbohydrate digestion. With IC50 values of 2.55 mM and 2.52 mM respectively, both compounds demonstrate potential for managing postprandial hyperglycemia by delaying glucose absorption. Their mode of inhibition has been identified as reversible and noncompetitive.
Anti-inflammatory Activity:
While both compounds are recognized for their anti-inflammatory potential, their characterized mechanisms of action differ.
-
Batatasin I has been shown to be a potent inhibitor of key enzymes in the arachidonic acid cascade, which is central to the inflammatory response. It effectively inhibits cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), leading to a reduction in the production of pro-inflammatory mediators such as prostaglandin D2 (PGD2) and leukotriene C4 (LTC4)[1]. The inhibition of COX-2 by Batatasin I is associated with a decrease in the protein expression of the enzyme[1]. Furthermore, its ability to inhibit mast cell degranulation suggests its potential in mitigating allergic and inflammatory reactions[1].
-
This compound is identified as an inhibitor of leukotriene A4 hydrolase (LTA4H), another critical enzyme in the leukotriene biosynthetic pathway. LTA4H is responsible for the conversion of leukotriene A4 to leukotriene B4 (LTB4), a potent chemoattractant for neutrophils and other immune cells. By inhibiting LTA4H, this compound can disrupt the inflammatory cascade. However, specific quantitative data on its inhibitory concentration (IC50) against LTA4H were not available in the reviewed literature, precluding a direct potency comparison with Batatasin I.
Experimental Methodologies
Detailed protocols for the key assays cited in this guide are provided below to facilitate the replication and validation of these findings.
α-Glucosidase Inhibition Assay
This assay spectrophotometrically measures the inhibition of α-glucosidase activity.
-
Preparation of Reagents:
-
α-Glucosidase solution (from Saccharomyces cerevisiae) prepared in phosphate buffer.
-
Substrate solution: p-nitrophenyl-α-D-glucopyranoside (pNPG) dissolved in phosphate buffer.
-
Test compounds (Batatasin I and this compound) dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations with phosphate buffer.
-
Stop solution: Sodium carbonate (Na2CO3) solution.
-
-
Assay Procedure:
-
In a 96-well plate, add the α-glucosidase solution to each well.
-
Add the test compound solutions at varying concentrations to the respective wells.
-
Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the pNPG substrate solution to all wells.
-
Incubate the plate again under the same conditions for a set time (e.g., 20 minutes).
-
Terminate the reaction by adding the sodium carbonate stop solution.
-
Measure the absorbance of the yellow-colored p-nitrophenol product at a specific wavelength (e.g., 405 nm) using a microplate reader.
-
-
Data Analysis:
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determination of Prostaglandin D2 (PGD2) and Leukotriene C4 (LTC4) Generation in Mast Cells
This protocol outlines the measurement of inflammatory mediators released from cultured mast cells.
-
Cell Culture and Stimulation:
-
Culture bone marrow-derived mast cells (BMMCs) in an appropriate medium.
-
Sensitize the BMMCs with anti-DNP IgE overnight.
-
Wash the cells and resuspend them in a buffered salt solution.
-
Pre-incubate the cells with various concentrations of Batatasin I for a specified time.
-
Stimulate the cells with DNP-HSA to induce degranulation and mediator release.
-
-
Quantification of Mediators:
-
Centrifuge the cell suspension to pellet the cells.
-
Collect the supernatant for the quantification of PGD2 and LTC4.
-
Measure the concentrations of PGD2 and LTC4 in the supernatant using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of PGD2 and LTC4 generation for each concentration of Batatasin I compared to the vehicle control.
-
Determine the IC50 value from the dose-response curve.
-
Leukotriene A4 Hydrolase (LTA4H) Inhibition Assay
This assay determines the inhibitory effect on the conversion of LTA4 to LTB4.
-
Reagents:
-
Recombinant human LTA4H enzyme.
-
Leukotriene A4 (LTA4) substrate.
-
Test compound (this compound) at various concentrations.
-
Reaction buffer.
-
Quenching solution (e.g., methanol).
-
-
Assay Procedure:
-
Pre-incubate the LTA4H enzyme with the test compound or vehicle in the reaction buffer.
-
Initiate the reaction by adding the LTA4 substrate.
-
Allow the reaction to proceed for a specific time at a controlled temperature.
-
Stop the reaction by adding the quenching solution.
-
Analyze the formation of Leukotriene B4 (LTB4) using a suitable method, such as High-Performance Liquid Chromatography (HPLC) or an LTB4-specific ELISA.
-
-
Data Analysis:
-
Quantify the amount of LTB4 produced in the presence and absence of the inhibitor.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Visualizing the Pathways and Processes
To better understand the mechanisms of action of Batatasin I and this compound, the following diagrams illustrate the relevant signaling pathways and experimental workflows.
References
Evaluating Batatasin IV's Specificity as a Leukotriene A4 Hydrolase (LTA4H) Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Batatasin IV and other known inhibitors of Leukotriene A4 Hydrolase (LTA4H), a key enzyme in the biosynthesis of the pro-inflammatory mediator Leukotriene B4 (LTB4). Due to its role in various inflammatory diseases, LTA4H is a significant target for therapeutic intervention. This document aims to objectively evaluate the specificity of this compound as an LTA4H inhibitor by comparing its performance with alternative compounds, supported by experimental data and detailed methodologies.
Introduction to LTA4H and its Inhibition
Leukotriene A4 hydrolase (LTA4H) is a bifunctional zinc metalloenzyme that plays a crucial role in the inflammatory cascade.[1] It catalyzes the conversion of Leukotriene A4 (LTA4) to Leukotriene B4 (LTB4), a potent chemoattractant for neutrophils and other immune cells.[2] By blocking the production of LTB4, LTA4H inhibitors can effectively reduce inflammation, making them promising therapeutic agents for a range of inflammatory conditions.[2] LTA4H also possesses a distinct aminopeptidase activity, which is involved in the degradation of the chemotactic tripeptide Pro-Gly-Pro (PGP), contributing to the resolution of inflammation.[3] The ideal LTA4H inhibitor would selectively target the epoxide hydrolase activity responsible for LTB4 synthesis while sparing the beneficial aminopeptidase function.[4]
This compound, a naturally occurring compound, has been identified as an inhibitor of LTA4H. However, a comprehensive evaluation of its specificity and potency in comparison to other well-characterized inhibitors is essential for its consideration as a viable therapeutic lead.
Comparative Analysis of LTA4H Inhibitors
To provide a clear comparison of the inhibitory potential of various compounds against LTA4H, the following table summarizes their half-maximal inhibitory concentrations (IC50). A lower IC50 value indicates a higher potency.
| Compound | Target Enzyme | IC50 Value | Notes |
| This compound | LTA4H | Data not publicly available | While identified as an LTA4H inhibitor, specific quantitative data on its inhibitory concentration (IC50 or Ki) is not readily found in the public domain. |
| SC-57461A | Recombinant Human LTA4H | 2.5 nM | A potent and selective inhibitor of LTA4H. |
| Human Whole Blood (LTB4 production) | 49 nM | Demonstrates good cell permeability and activity in a more complex biological matrix. | |
| Bestatin | LTA4H (isolated enzyme) | Kᵢ = 201 ± 95 nM | A well-characterized, reversible inhibitor of LTA4H. |
| ARM1 | LTB4 production in neutrophils | ~0.5 µM | A selective inhibitor of the epoxide hydrolase activity of LTA4H, with minimal effect on the aminopeptidase activity at concentrations up to 100 µM. |
Note: The lack of a reported IC50 value for this compound is a significant gap in the current understanding of its potency as an LTA4H inhibitor. Further experimental investigation is required to quantitatively assess its inhibitory activity and compare it directly with other compounds.
Experimental Protocols
To facilitate the replication and validation of inhibitory activity studies, detailed methodologies for key in vitro assays are provided below.
LTA4H Epoxide Hydrolase Activity Assay
This assay measures the ability of a compound to inhibit the conversion of LTA4 to LTB4.
Materials:
-
Recombinant human LTA4H enzyme
-
Leukotriene A4 (LTA4) methyl ester
-
Bovine Serum Albumin (BSA)
-
Sodium Hydroxide (NaOH)
-
Acetone
-
Sodium phosphate buffer (pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds (e.g., this compound)
-
Methanol
-
Internal standard (e.g., Prostaglandin B2)
-
Acetic acid
-
Solid-phase extraction columns (C18)
-
HPLC system with a UV detector
Procedure:
-
Preparation of LTA4 Substrate: Prepare LTA4 by hydrolyzing LTA4 methyl ester in a degassed solution of NaOH in cold acetone under a nitrogen atmosphere. Dilute the resulting LTA4 solution in a freshly prepared buffer (e.g., 10 mM sodium phosphate, pH 7.4, containing BSA). This solution should be prepared fresh before each experiment.
-
Enzyme and Inhibitor Incubation: In a microcentrifuge tube or a 96-well plate, incubate a known amount of recombinant human LTA4H enzyme with the test compound at various concentrations (typically in DMSO, with the final DMSO concentration kept low and consistent across all samples) in the reaction buffer for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).[5]
-
Initiation of Reaction: Add the freshly prepared LTA4 solution to the enzyme-inhibitor mixture to initiate the enzymatic reaction. The final concentration of LTA4 should be in the nanomolar range.[5]
-
Termination of Reaction: After a short incubation period (e.g., 10 minutes) at the same temperature, terminate the reaction by adding a quencher such as methanol.[5]
-
Sample Preparation for Analysis: Add an internal standard to each sample for quantification. Acidify the samples with acetic acid.
-
Extraction of Metabolites: Extract the formed LTB4 and other lipid mediators using solid-phase extraction columns.
-
Quantification by HPLC: Analyze the extracted samples by reverse-phase HPLC. Monitor the absorbance at a wavelength specific for LTB4 (e.g., 270 nm). The amount of LTB4 produced is quantified by comparing the peak area to that of the internal standard.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control sample without the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
LTA4H Aminopeptidase Activity Assay
This assay measures the ability of a compound to inhibit the aminopeptidase function of LTA4H using a chromogenic substrate.
Materials:
-
Recombinant human LTA4H enzyme
-
Chromogenic aminopeptidase substrate (e.g., Alanine-p-nitroanilide)
-
Tris-HCl buffer (pH 8.0)
-
Potassium chloride (KCl)
-
Test compounds (e.g., this compound)
-
96-well microtiter plate
-
Spectrophotometer (plate reader)
Procedure:
-
Assay Preparation: In a 96-well microtiter plate, add the recombinant LTA4H enzyme to a buffer solution (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM KCl).[4]
-
Inhibitor Addition: Add the test compound at various concentrations to the wells containing the enzyme. Include control wells with no inhibitor.
-
Substrate Addition: Add the chromogenic substrate (e.g., alanine-p-nitroanilide) to all wells to initiate the reaction.
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer and measure the absorbance at a wavelength specific for the product (e.g., 405 nm for p-nitroanilide) at regular intervals (e.g., every 10 minutes) at room temperature.[4]
-
Data Analysis: The rate of the reaction is determined from the linear portion of the absorbance versus time plot. Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing the LTA4H Pathway and Experimental Logic
To better understand the biological context and the experimental design, the following diagrams have been generated using Graphviz.
Caption: LTA4H signaling pathway and the point of inhibition by this compound.
Caption: Workflow for evaluating LTA4H inhibitors.
Conclusion
This compound is recognized as an inhibitor of LTA4H, a critical enzyme in the inflammatory pathway. However, the lack of publicly available quantitative data, specifically its IC50 value, makes a direct and objective comparison of its potency to other known inhibitors like SC-57461A, Bestatin, and ARM1 challenging. While these other compounds have demonstrated potent inhibition of LTA4H, further research is imperative to determine the precise inhibitory profile of this compound. The detailed experimental protocols provided in this guide offer a standardized framework for conducting such investigations. A thorough characterization of this compound's activity against both the epoxide hydrolase and aminopeptidase functions of LTA4H will be crucial in assessing its specificity and therapeutic potential as an anti-inflammatory agent. Researchers are encouraged to utilize these methodologies to generate the necessary data to fully evaluate this compound's place in the landscape of LTA4H inhibitors.
References
- 1. uniprot.org [uniprot.org]
- 2. What are LTA4H inhibitors and how do they work? [synapse.patsnap.com]
- 3. Substrate-dependent modulation of the leukotriene A4 hydrolase aminopeptidase activity and effect in a murine model of acute lung inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The development of novel LTA4H modulators to selectively target LTB4 generation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Human Leukotriene A4 Hydrolase Inhibitors Using Structure-Based Pharmacophore Modeling and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
